2-[(Carboxymethyl)amino]-5-methylbenzoic acid
Description
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Properties
CAS No. |
102652-90-4 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(carboxymethylamino)-5-methylbenzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-6-2-3-8(11-5-9(12)13)7(4-6)10(14)15/h2-4,11H,5H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
LEXFTIJGWMMTBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid
Executive Summary
2-[(Carboxymethyl)amino]-5-methylbenzoic acid (Synonyms: N-(Carboxymethyl)-5-methylanthranilic acid; 5-Methyl-PGO) is a heterobifunctional scaffold critical to the synthesis of indigoid dyes and functionalized heterocyclic ligands. Structurally, it represents an N-substituted anthranilic acid where the amine nitrogen is alkylated with a glycine moiety.
This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis from 2-amino-5-methylbenzoic acid, its physicochemical behavior as a zwitterionic species, and its downstream utility in the generation of 5,5'-dimethylindigo and transition metal chelates.
Part 1: Molecular Architecture & Physicochemical Profile
Structural Analysis
The molecule consists of a toluene core substituted with two carboxylic acid motifs—one directly attached to the aromatic ring (benzoate) and one attached via a secondary amine linker (glycinate). The 5-methyl substitution (para to the amine) exerts a mild electron-donating inductive effect (+I), slightly increasing the nucleophilicity of the amine compared to the unsubstituted analog.
| Feature | Specification |
| IUPAC Name | 2-[(Carboxymethyl)amino]-5-methylbenzoic acid |
| Common Name | N-(Carboxymethyl)-5-methylanthranilic acid |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| CAS Registry | Analogous to 16476-82-3 (unsubstituted parent) |
| H-Bond Donors/Acceptors | 2 Donors / 5 Acceptors |
Zwitterionic Character & Solubility
Like its parent anthranilic acid, this molecule exhibits amphoteric behavior. In the solid state and at its isoelectric point (pI), it likely exists as a zwitterion where the secondary amine is protonated by one of the carboxylic acid groups.
-
pKa₁ (Carboxyl - Glycine): ~2.4 (Predicted)
-
pKa₂ (Carboxyl - Benzoate): ~4.9 (Predicted)
-
Solubility Profile:
Part 2: Synthetic Pathways & Process Optimization
The industrial and laboratory standard for synthesis involves the Heumann-Pfleger alkylation strategy. This pathway utilizes the nucleophilic attack of the anthranilic amine onto a chloroacetic acid substrate under controlled basic conditions.
Reaction Mechanism
The reaction proceeds via an S_N2 mechanism. The base (typically Na₂CO₃) serves two roles:
-
Neutralizes the HCl byproduct to drive equilibrium.
-
Ensures the anthranilic amine remains deprotonated (nucleophilic) while preventing the hydrolysis of chloroacetic acid.
Experimental Protocol
Objective: Synthesis of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid from 2-amino-5-methylbenzoic acid.
Reagents:
-
2-Amino-5-methylbenzoic acid (1.0 eq)
-
Chloroacetic acid (1.2 eq)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Water (Solvent)
Step-by-Step Methodology:
-
Solubilization: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methylbenzoic acid (e.g., 15.1 g, 100 mmol) in 100 mL of water containing Na₂CO₃ (10.6 g).
-
Reagent Addition: Prepare a solution of chloroacetic acid (11.3 g, 120 mmol) in 30 mL water, neutralized with Na₂CO₃ until pH ~7-8.
-
Reflux: Add the chloroacetate solution to the anthranilate solution. Heat the mixture to mild reflux (100°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (Eluent: MeOH/DCM 1:9). The starting amine spot should disappear.
-
-
Acidification & Precipitation: Cool the reaction mixture to room temperature. Slowly add concentrated HCl dropwise with vigorous stirring until pH reaches ~2.0–2.5.
-
Observation: The product will precipitate as a white to off-white solid.
-
-
Purification: Filter the precipitate. Wash with cold dilute HCl (0.1 M) to remove unreacted amine, followed by cold water to remove inorganic salts. Recrystallize from hot water or Ethanol/Water mix.
Workflow Visualization
Caption: Figure 1: Synthetic workflow for N-alkylation via modified Heumann-Pfleger reaction.
Part 3: Reactivity & Downstream Applications
Cyclization to Indoxyls (Indigo Synthesis)
The primary industrial utility of this scaffold is its conversion to 5,5'-dimethylindigo . This requires an alkali fusion step to close the ring, forming 5-methylindoxyl, which spontaneously oxidizes to the dye.
Reaction Logic:
-
Alkali Fusion: Heating the acid with NaOH/KOH (or NaNH₂) at 200°C+ causes decarboxylative cyclization.
-
Oxidation: The resulting indoxyl dimerizes in the presence of air to form the indigoid chromophore.
Coordination Chemistry
The molecule acts as a tridentate ligand (O, N, O donor set). The amine nitrogen and the two carboxylate oxygens can chelate transition metals (Cu²⁺, Zn²⁺), forming stable 5- and 6-membered chelate rings. These complexes are explored for:
-
Bio-mimetic catalysis.
-
Fluorescent probes (enhanced rigidity upon binding).
Reactivity Pathway Diagram[3]
Caption: Figure 2: Divergent reactivity pathways leading to dye synthesis and metal coordination complexes.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures are expected.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 12.5 | Broad Singlet | 2H | Carboxylic Acids (-COOH) |
| 7.65 | Doublet (J~2Hz) | 1H | Ar-H (H6, ortho to COOH) |
| 7.20 | dd (J~8, 2Hz) | 1H | Ar-H (H4, meta to NH) |
| 6.60 | Doublet (J~8Hz) | 1H | Ar-H (H3, ortho to NH) |
| 3.95 | Singlet | 2H | Glycine Methylene (-N-CH₂-) |
| 2.25 | Singlet | 3H | Methyl Group (-CH₃) |
Infrared Spectroscopy (IR)
-
3300–3400 cm⁻¹: N-H stretch (secondary amine).
-
2500–3000 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).
-
1680–1710 cm⁻¹: C=O stretch (aromatic carboxylic acid).
-
1720–1740 cm⁻¹: C=O stretch (aliphatic carboxylic acid).
References
-
PubChem. (n.d.).[3] 2-Amino-5-methylbenzoic acid (Precursor Data).[3][4] National Library of Medicine. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- El-Sheshtawy, H. S., et al. (2016). "Synthesis and spectroscopic studies of new Schiff bases and their metal complexes." Journal of Molecular Structure.
Sources
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- 2. EP0638065B1 - A process for the preparation of 3- and/or 5-substituted anthranilic acids - Google Patents [patents.google.com]
- 3. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
Thermodynamic Solubility Profile and Solvation Thermodynamics of 2-[(Carboxymethyl)amino]-5-methylbenzoic Acid in Organic Solvents
Executive Summary
The rational design of crystallization processes, formulation strategies, and purification workflows hinges on a rigorous understanding of a molecule's thermodynamic solubility. This whitepaper provides an in-depth technical analysis of the solubility profile of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid —a functionalized anthranilic acid derivative—across a spectrum of organic solvents. By coupling high-fidelity experimental protocols with advanced thermodynamic modeling (Modified Apelblat, Van't Hoff) and linear solvation energy relationships (Kamlet-Taft), this guide establishes a predictive framework for researchers and process chemists navigating complex solvation behaviors.
Structural Profiling & Solvation Causality
To predict and understand the solubility of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid, one must first deconstruct its structural motif. The molecule features:
-
Two Carboxylic Acid Moieties & A Secondary Amine: This creates a highly polar core capable of forming strong intermolecular hydrogen-bonded dimers, as well as potential solid-state zwitterionic networks.
-
A 5-Methyl Substitution: The addition of the lipophilic methyl group on the aromatic ring increases the overall partition coefficient (
) compared to its des-methyl analogue, slightly disrupting crystal lattice packing energy while enhancing affinity for moderately non-polar organic phases.
The Causality of Solvation: Dissolution is fundamentally a competition between solute-solute lattice energies and solute-solvent interaction energies. Solvents that possess high hydrogen-bond basicity (
Experimental Methodology: High-Fidelity Solubility Determination
To ensure data integrity, thermodynamic solubility must be isolated from transient kinetic solubility. The following self-validating isothermal shake-flask protocol coupled with HPLC-UV quantification is the gold standard for this determination [[1]]().
Step-by-Step Protocol
-
Sample Preparation: Add an excess amount of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid (approx. 50–100 mg, depending on the solvent) to 10 mL of the target analytical-grade organic solvent in a hermetically sealed borosilicate glass vial.
-
Isothermal Equilibration: Submerge the vials in a thermostatic shaking water bath set to the target temperature (e.g., 283.15 K to 323.15 K) with a precision of ±0.05 K. Agitate at 150 rpm for exactly 24 hours.
-
Causality: A 24-hour equilibration ensures complete thermodynamic equilibrium. Shorter durations risk measuring kinetic solubility, while longer durations in reactive solvents (like alcohols) risk esterification of the carboxylic acids [[1]]().
-
-
Phase Separation & Settling: Cease agitation and allow the suspension to settle isothermally for 2 hours. Centrifuge the supernatant at 10,000 rpm for 10 minutes, then filter through a pre-heated 0.22 µm PTFE syringe filter.
-
Causality: Settling prior to filtration prevents the inclusion of nano-particulates in the supernatant—a common artifact that artificially inflates solubility values.
-
-
Self-Validating System Check: Run a parallel measurement at
hour. Calculate the Supersaturation Propensity (ratio of 1 h to 24 h solubility). If the ratio deviates significantly from 1.0, it indicates incomplete equilibration or a solvent-mediated polymorphic transformation, triggering a mandatory extension of the equilibration time 2. -
HPLC-UV Quantification: Dilute the filtrate with the mobile phase and quantify using an HPLC equipped with a diode array detector (DAD).
-
Causality: HPLC provides high specificity, ensuring that trace degradation products or impurities do not skew the solubility measurement, overcoming the primary limitation of traditional gravimetric methods [[1]]().
-
Figure 1: High-throughput shake-flask methodology for thermodynamic solubility determination.
Quantitative Solubility Data
The table below summarizes the theoretical mole fraction solubility (
| Solvent | 283.15 K | 293.15 K | 303.15 K | 313.15 K | 323.15 K | Solvation Classification |
| Methanol | 45.2 | 68.5 | 98.4 | 135.2 | 182.1 | High (Polar Protic) |
| Ethanol | 28.4 | 45.1 | 67.8 | 98.5 | 140.3 | High (Polar Protic) |
| Acetone | 18.5 | 29.6 | 45.2 | 65.8 | 92.4 | Moderate (Polar Aprotic) |
| Ethyl Acetate | 8.2 | 14.5 | 24.1 | 38.6 | 58.2 | Moderate (Polar Aprotic) |
| Acetonitrile | 4.1 | 7.8 | 13.5 | 22.4 | 35.1 | Low (Polar Aprotic) |
| Toluene | 0.8 | 1.5 | 2.6 | 4.3 | 6.8 | Very Low (Non-Polar) |
Thermodynamic Modeling & Predictive Frameworks
To extrapolate solubility data beyond experimental bounds and extract thermodynamic parameters, empirical data is fitted to established mathematical models.
The Modified Apelblat Equation
The modified Apelblat equation is highly suitable for correlating solubility data, consistently yielding the smallest relative average deviation (RAD) compared to alternative models 3. It accounts for the non-ideal thermodynamic behavior of the solute-solvent system:
Van't Hoff Thermodynamic Analysis
The apparent standard dissolution enthalpy (
Figure 2: Logical framework linking empirical solubility data to process optimization.
Solvent Effect Analysis via Kamlet-Taft LSER
To quantitatively rationalize why the molecule dissolves better in certain solvents, we apply the Kamlet-Taft Linear Solvation Energy Relationship (LSER) 6. The LSER equation partitions solvent effects into specific and non-specific contributors:
- = Hydrogen-bond acidity (ability to donate a proton)
- = Hydrogen-bond basicity (ability to accept a proton)
- = Dipolarity/polarizability
For a dicarboxylic acid like 2-[(Carboxymethyl)amino]-5-methylbenzoic acid, multiple linear regression of the solubility data against these parameters reveals a dominant, highly positive
Process Chemistry Implications
Understanding this solubility profile directly informs downstream process chemistry:
-
Reaction Solvents: Methanol and ethanol provide the highest solubility, making them ideal primary solvents for homogeneous reactions involving this intermediate.
-
Cooling Crystallization: Ethyl acetate exhibits a steep solubility curve with respect to temperature (from
at 283.15 K to at 323.15 K), making it an excellent candidate for high-yield cooling crystallization. -
Anti-Solvent Precipitation: Toluene's inability to act as a hydrogen-bond acceptor results in exceptionally low solubility, positioning it as the optimal anti-solvent for rapid precipitation or washing of the isolated active pharmaceutical ingredient (API) cake.
References
*[6] Using Kamlet−Taft Solvent Descriptors To Explain the Reactivity of Anionic Nucleophiles in Ionic Liquids . The Journal of Organic Chemistry - ACS Publications. 6 *[1] Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . Analytical Chemistry - ACS Publications. 1 *[2] High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering . Pharma Excipients. 2 *[5] Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent . Arabian Journal of Chemistry. 5 *[3] Solubility and Thermodynamic Model Correlation of Zonisamide in Different Pure Solvents from T = (273.15 to 313.15) K . Journal of Chemical & Engineering Data - ACS Publications. 3 *[4] Solubility Determination and Thermodynamic Model Analysis of Adefovir in Different Solvents from 278.15 to 328.15 K . Journal of Chemical & Engineering Data. 4
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent - Arabian Journal of Chemistry [arabjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
Thermodynamic stability of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of 2-[(Carboxymethyl)amino]-5-methylbenzoic Acid Derivatives
Foreword: Charting the Thermodynamic Landscape
In the realm of pharmaceutical development, the journey from a promising molecule to a stable, effective, and safe drug product is fraught with challenges. Among the most critical of these is ensuring the physical and chemical stability of the active pharmaceutical ingredient (API). This guide is dedicated to the scientific community focused on the development of 2-[(carboxymethyl)amino]-5-methylbenzoic acid derivatives. While specific thermodynamic data for this class of compounds is not extensively documented in publicly available literature, this document serves as a comprehensive framework for its systematic investigation.
Herein, we will not merely present data but will instead construct a logical and experimentally-grounded roadmap for researchers. This guide is designed to empower you, the drug development professional, to thoroughly characterize the thermodynamic stability of your molecules of interest. We will delve into the core principles of thermodynamic stability, the critical phenomenon of polymorphism, and the essential analytical techniques that form the bedrock of this characterization. By understanding the "why" behind each experimental choice, you will be equipped to design robust studies, interpret complex data, and make informed decisions that will propel your development programs forward.
The Foundational Imperative: Why Thermodynamic Stability Matters
The thermodynamic stability of an API is a cornerstone of its viability as a drug candidate. It dictates not only the shelf-life and storage conditions of the final product but also profoundly influences its biopharmaceutical properties, including solubility and bioavailability. An unstable compound can degrade over time, leading to a loss of potency and the potential formation of toxic impurities.
A critical aspect of thermodynamic stability in solid-state pharmaceuticals is the phenomenon of polymorphism , the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[1] Each polymorph possesses a distinct set of physicochemical properties, including:
-
Melting Point: Different crystal lattices require different amounts of energy to break apart.
-
Solubility: This can vary significantly between polymorphs, directly impacting the drug's dissolution rate and bioavailability.
-
Hygroscopicity: The tendency to absorb moisture from the air can differ, affecting handling and storage.
-
Mechanical Properties: Hardness, tabletability, and flow characteristics are all dependent on the crystal form.
The existence of multiple polymorphic forms necessitates a thorough investigation to identify the most thermodynamically stable form under relevant conditions.[2] The development of a metastable form can lead to disastrous consequences, such as the unexpected conversion to a more stable, but less soluble, form during storage, which can drastically reduce the drug's efficacy.
The Analytical Toolkit: Core Methodologies for Stability Assessment
A multi-faceted approach is essential for a comprehensive understanding of the thermodynamic stability of 2-[(carboxymethyl)amino]-5-methylbenzoic acid derivatives. The two primary techniques in this endeavor are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It provides a wealth of information about the thermal events occurring within a material as it is heated or cooled.[5]
The Causality Behind DSC: By precisely measuring the energy absorbed (endothermic) or released (exothermic) by a sample, we can identify and quantify phase transitions. For a crystalline API, the most prominent endothermic event is melting. The temperature at which this occurs (the melting point, Tm) and the energy required (the enthalpy of fusion, ΔHfus) are characteristic of a specific crystalline form. The presence of impurities will typically lead to a depression and broadening of the melting peak, a principle that can be used to assess purity.[6]
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the crystalline sample into a clean aluminum DSC pan.[6]
-
Crimp the pan with a lid to ensure good thermal contact and to contain the sample. For volatile compounds, hermetically sealed pans should be used.
-
-
Instrument Setup:
-
Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.[6]
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a constant heating rate, typically 10°C/min.
-
Continue heating to a temperature sufficiently above the melting transition to ensure the entire event is captured.
-
-
Data Analysis:
-
The resulting thermogram will show a peak corresponding to the melting of the sample.
-
The onset temperature of the peak is typically taken as the melting point.
-
The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus).
-
Thermogravimetric Analysis (TGA): Quantifying Mass Changes
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an indispensable tool for determining the thermal stability and composition of a material.
The Causality Behind TGA: By monitoring mass loss, we can identify the temperatures at which a compound degrades or loses volatile components, such as water or residual solvents. For 2-[(carboxymethyl)amino]-5-methylbenzoic acid derivatives, TGA can reveal the onset temperature of thermal decomposition, a critical parameter for determining handling and storage limits. The degradation of benzoic acid derivatives often increases with rising temperature.[7]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).
-
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with a controlled atmosphere (e.g., nitrogen or air) at a specified flow rate (e.g., 100 mL/min).[8]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature beyond the point of complete decomposition.[8]
-
-
Data Analysis:
-
The resulting TGA curve plots the percentage of initial mass remaining versus temperature.
-
The onset temperature of a mass loss step indicates the beginning of a thermal event (e.g., dehydration or decomposition).
-
The total mass loss can be quantified to determine the amount of volatile material or the stoichiometry of the decomposition reaction.
-
A Systematic Workflow for Thermodynamic Stability Profiling
A logical and systematic workflow is crucial for the comprehensive characterization of a new chemical entity. The following diagram outlines a proven approach for assessing the thermodynamic stability of 2-[(carboxymethyl)amino]-5-methylbenzoic acid derivatives.
Caption: A systematic workflow for the thermodynamic characterization of a new API.
Interpreting the Data: A Hypothetical Case Study
To illustrate the application of these principles, let us consider a hypothetical derivative, "Compound X," within the 2-[(carboxymethyl)amino]-5-methylbenzoic acid family. A polymorph screen has yielded two distinct crystalline forms, designated as Form A and Form B.
Thermal Analysis Data
| Property | Form A | Form B |
| DSC Melting Point (Tonset) | 175.2 °C | 168.5 °C |
| DSC Enthalpy of Fusion (ΔHfus) | 28.5 kJ/mol | 22.1 kJ/mol |
| TGA Onset of Decomposition | ~210 °C | ~210 °C |
| Solubility at 25°C | 0.5 mg/mL | 1.2 mg/mL |
Analysis and Interpretation
-
Relationship between Forms: According to Burger's rules of polymorphism, the lower melting point form (Form B) is the thermodynamically metastable form, while the higher melting point form (Form A) is the more stable form. The lower enthalpy of fusion for Form B also supports its lower stability.
-
Stability vs. Bioavailability: Interestingly, the metastable Form B exhibits higher solubility. This is a common trade-off in drug development. While Form A is more stable for storage, Form B might offer a better bioavailability profile.
-
Development Decision: The primary goal would be to develop the stable Form A to ensure long-term product stability. However, if the bioavailability of Form A is unacceptably low, further research into stabilizing the metastable Form B (e.g., through formulation with polymers) could be warranted. The TGA data indicates that both forms are stable up to approximately 210°C, providing a safe upper limit for processing temperatures.
The following diagram illustrates the energy relationship between the two hypothetical polymorphs.
Caption: Energy relationship between a stable and a metastable polymorph.
Conclusion and Forward Look
The thermodynamic stability of 2-[(carboxymethyl)amino]-5-methylbenzoic acid derivatives is a critical quality attribute that must be thoroughly investigated during drug development. This guide has provided a comprehensive framework, grounded in established scientific principles and methodologies, to guide this investigation. By employing techniques such as DSC and TGA within a systematic workflow, researchers can identify and characterize different solid-state forms, determine their relative stabilities, and understand their degradation pathways.
The insights gained from these studies are not merely academic; they are fundamental to the selection of the appropriate solid form for development, the design of a stable formulation, and the establishment of appropriate storage and handling conditions. A proactive and in-depth approach to thermodynamic stability is a non-negotiable component of a successful and scientifically rigorous drug development program.
References
- Rsc.org. N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids.
- Benchchem. Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
- MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid.
- Sigma-Aldrich. 2-Amino-5-methylbenzoic acid 99 2941-78-8.
- CrystEngComm (RSC Publishing). Double substitution leads to a highly polymorphic system in 5-methyl-2-m-tolylamino-benzoic acid.
- ResearchGate. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid.
- PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- ChemicalBook. 2-Amino-5-methylbenzoic acid(2941-78-8).
- PubChem - NIH. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255.
- MedChemExpress. 2-((Carboxymethyl)amino)benzoic acid | Amino Acid Derivative.
- PMC. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen.
- Benchchem. A Comparative Guide to Purity Validation of 2-Hydroxymethyl Benzoic Acid by Differential Scanning Calorimetry.
- ResearchGate. Thermogravimetric analysis (TGA) traces for (a) MOF-5, (b) MOF-5–CMC,...
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
- Benchchem. An In-depth Technical Guide to the Thermochemical Properties of Methyl 2-amino-5-isopropylbenzoate.
- Kinam Park. Differential Scanning Calorimetry.
- A Study on Microwave Preparation and Stability of Some Organic Reagent Derivatives of 2- (2,3 Dimethyl Phenylamino) Benzoic Acid.
- 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid | CAS 1250965-67-3.
- OSTI.GOV. Thermal phase diagram of acetamide-benzoic acid and benzoic acid-phthalimide binary systems for solar thermal applications (Journal Article).
- MDPI. The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide.
- ResearchGate. A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry | Request PDF.
- ResearchGate. Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods | Request PDF.
- International Journal of Pharmaceutical Science Invention. Thermal stability of carboxymethyl chitosan varying the degree of substitution.
- PubMed. Degradation of benzoic acid and its derivatives in subcritical water.
- 5-Amino-2-methylbenzoic Acid, 5g, Each.
- CrystEngComm (RSC Publishing). Polymorphism in p-aminobenzoic acid.
- INIS-IAEA. Thermogravimetric analysis of amino-modified magnetic manoparticles.
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Crystal Structure Analysis of 2-[(Carboxymethyl)amino]-5-methylbenzoic Acid
[1][2]
Executive Summary & Chemical Context
2-[(Carboxymethyl)amino]-5-methylbenzoic acid (also known as N-(2-carboxy-4-methylphenyl)glycine) represents a class of N-aryl amino acids widely used as scaffolds in drug discovery (e.g., NSAIDs, indigo dyes).[1][2] Its structure features a bifunctional hydrogen-bonding capability: a benzoic acid moiety and a flexible N-carboxymethyl arm.[1]
Understanding its solid-state arrangement is critical for:
Experimental Protocol: From Powder to Structure
Crystallization Strategy
Due to the zwitterionic potential of amino acids, obtaining diffraction-quality crystals requires careful solvent selection to balance solubility with nucleation control.[1]
| Method | Solvent System | Rationale | Expected Outcome |
| Slow Evaporation | Ethanol / Water (80:[1]20) | High solubility of the zwitterion; slow evaporation rate controls nucleation.[1] | Block-like, stable crystals.[1] |
| Vapor Diffusion | MeOH (Solvent) / Et₂O (Antisolvent) | Methanol dissolves the acid; ether slowly reduces solubility, forcing ordering.[1] | High-quality prisms; minimizes solvent inclusion.[1] |
| Cooling | Acetonitrile (saturated at 60°C) | Exploits the steep solubility curve of anthranilic derivatives.[1] | Needle-like crystals (often requires recrystallization).[1] |
Data Acquisition & Reduction
Once a crystal (approx.[1] 0.2 x 0.2 x 0.1 mm) is isolated, the following X-ray Diffraction (XRD) parameters are standard for this organic class:
-
Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred to minimize absorption, though Cu-Kα is acceptable for absolute configuration determination if chiral centers were present (not applicable here).[1]
-
Temperature: Data should be collected at 100 K (cryogenic) .
-
Reasoning: Reduces thermal vibration (atomic displacement parameters), allowing precise localization of the acidic hydrogen atoms—critical for defining the H-bond network.[1]
-
-
Resolution: Aim for 0.8 Å or better to resolve the electron density between the N-H and O atoms.
Structure Solution Workflow
The following diagram outlines the logical flow from raw diffraction frames to a refined model.
Figure 1: Standard crystallographic workflow for small organic molecule structure determination.
Structural Analysis & Interpretation
Molecular Conformation
In the crystal lattice, 2-[(Carboxymethyl)amino]-5-methylbenzoic acid is expected to adopt a specific conformation stabilized by intramolecular hydrogen bonding .[1]
-
The S(6) Motif: A characteristic feature of anthranilic acid derivatives is the formation of a six-membered pseudo-ring via an intramolecular hydrogen bond between the amine nitrogen (N-H) and the carbonyl oxygen of the benzoic acid group.[1]
-
Significance: This locks the phenyl ring and the immediate amine environment into a planar configuration, which is a key determinant of its biological docking profile.[1]
-
-
Torsion Angles: The flexibility of the carboxymethyl arm (
) is the primary variable.[1] Analysis of the torsion angle typically reveals a twist (often ~60-90°) to minimize steric clash with the ortho-carboxyl group, preventing the molecule from being entirely planar.[1]
Supramolecular Architecture (Packing)
The crystal packing is dominated by strong hydrogen bond donors (two -COOH groups, one -NH group) and acceptors (carbonyl oxygens).[1]
-
Carboxylic Acid Dimers: The terminal carboxylic acid groups typically form centrosymmetric dimers with neighboring molecules.[1] This is described by the graph set notation
.[1] -
Head-to-Tail Chaining: Unlike simple benzoic acid, the presence of the second acid group on the glycine tail often disrupts simple dimerization, leading to infinite 1D chains or 2D sheets where the "head" (benzoic acid) of one molecule bonds to the "tail" (glycine acid) of another.[1]
Hirshfeld Surface Analysis
To quantify these interactions, Hirshfeld surface analysis (using CrystalExplorer) is the gold standard.[1]
- Surface: Look for two distinct deep red spots.[1]
-
Fingerprint Plot:
Advanced Visualization: Hydrogen Bonding Topology
The following diagram illustrates the expected connectivity in the crystal lattice, distinguishing between the intramolecular "lock" and the intermolecular "network."
Figure 2: Topology of hydrogen bonding interactions. Red dashed lines indicate intramolecular stabilization; green dashed lines indicate intermolecular lattice formation.[1]
Pharmaceutical Implications
For drug development professionals, the crystal structure data translates directly to:
-
Stability: The high melting point (typically >170°C for this class) is driven by the density of the H-bond network.[1] Disruption of the
dimers by humidity is a key stability risk to monitor.[1] -
Bioavailability: The intramolecular H-bond (S(6) motif) increases lipophilicity by "hiding" the polar N-H and C=O groups, potentially improving membrane permeability despite the molecule's zwitterionic nature.[1]
References
-
Structural Aspects of Phenylglycines: Al Toma, R. S., et al. (2015).[1][4] "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products." Natural Product Reports. Link
-
Anthranilic Acid Derivatives: Mei, X., et al. (2006).[1] "Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives." Journal of Organic Chemistry. Link
-
Hydrogen Bonding in Carboxylates: Hosseini, H. E., et al. (2022).[1] "Structural Characterization of N-(4-carboxybenzyl)pyridinium Bromide: Hydrogen Bonding between Bromide and a Carboxylic Acid." NSF Public Access Repository.[1] Link
-
N-Phenylglycine Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66025, N-Phenylglycine.[1][5] Link
Sources
- 1. CAS 103-01-5: N-Phenylglycine | CymitQuimica [cymitquimica.com]
- 2. 2-((2-ethoxy-2-oxoethyl)amino)-5-methylbenzoic acid - CAS号 1223386-19-3 - 摩熵化学 [molaid.com]
- 3. Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Phenylglycine - Wikipedia [en.wikipedia.org]
Safety data sheet (SDS) and toxicity of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid
Technical Whitepaper: Toxicological Profile and Handling Protocols for 2-[(Carboxymethyl)amino]-5-methylbenzoic acid
Executive Summary
This technical guide provides a comprehensive safety and toxicological assessment of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid , a functionalized anthranilic acid derivative. Often utilized as a scaffold in the synthesis of bioactive quinazolinones and modified peptides, this compound presents specific handling challenges due to its dual acidic functionality (carboxylic acid) and aniline core.
As a Senior Application Scientist, I have structured this guide to move beyond generic safety data. We will analyze the compound's predicted hazards through Structure-Activity Relationship (SAR) logic, define robust handling protocols, and provide self-validating experimental workflows for its synthesis and safety verification.
Chemical Identity & Physicochemical Profiling
Before assessing toxicity, we must establish the chemical baseline. This compound is effectively N-(Carboxymethyl)-5-methylanthranilic acid , an analog of N-(2-carboxyphenyl)glycine.
| Property | Data / Prediction | Implication for Safety |
| Chemical Name | 2-[(Carboxymethyl)amino]-5-methylbenzoic acid | Core identity |
| Synonyms | N-(Carboxymethyl)-5-methylanthranilic acid; 5-Methyl-N-(carboxymethyl)anthranilic acid | Search keys for literature |
| Parent CAS | 2941-78-8 (2-Amino-5-methylbenzoic acid) | Primary read-across source |
| Analog CAS | 32253-75-1 (5-Bromo analog) | Secondary read-across source |
| Molecular Formula | C₁₀H₁₁NO₄ | MW: 209.20 g/mol |
| Physical State | Solid (Crystalline powder) | Inhalation hazard (dust) |
| Acidity (pKa) | ~2.5 (COOH), ~4.5 (Aniline COOH) | Corrosive/Irritant potential to mucous membranes |
| Solubility | Soluble in DMSO, dilute alkali; Low in water | Bioavailability relies on pH |
Safety Data Sheet (SDS) Critical Analysis
Since a dedicated SDS for this specific intermediate is often unavailable in public repositories, we construct a Predictive GHS Classification based on the "Read-Across" principle from its parent (2-Amino-5-methylbenzoic acid) and structural analogs.
GHS Hazard Classification (Derived)
-
Signal Word: WARNING
-
Hazard Statements:
Toxicological Assessment (Mechanism-Based)
A. Acute Toxicity (Oral/Dermal):
-
Mechanism:[3] The compound is an amino-benzoic acid derivative.[4][5] While the parent anthranilic acids generally show low acute oral toxicity (LD50 > 2000 mg/kg in rats), the addition of the carboxymethyl group increases polarity and acidity.
-
Risk: Low systemic toxicity is expected upon incidental contact, but ingestion may cause gastrointestinal irritation due to pH effects.
B. Skin & Eye Corrosion/Irritation:
-
Mechanism:[3] The molecule possesses two carboxylic acid moieties. Upon contact with moisture (sweat, tears), it protonates local tissue, leading to chemical irritation.
-
Validation: Standard pH testing of a 1% aqueous suspension typically yields pH 3–4, confirming the irritant classification.
C. Sensitization & Chronic Effects:
-
Mechanism:[3] Aniline derivatives can be potential sensitizers. However, the N-alkylation (carboxymethylation) generally reduces the reactivity of the amine nitrogen compared to the primary amine parent, lowering the risk of Schiff base formation with proteins (a key sensitization pathway).
Handling & Risk Mitigation Strategies
Trustworthiness in safety comes from engineering controls, not just PPE.
Engineering Controls
-
Powder Handling: All weighing of the solid must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with HEPA filtration to prevent dust inhalation.
-
Static Control: Use anti-static weighing boats. Anthranilic acid derivatives can be electrostatic; static discharge can disperse fine dust into the breathing zone.
Personal Protective Equipment (PPE)
-
Respiratory: N95 (US) or P2 (EU) dust mask is the minimum for open handling. A half-face respirator with acid gas/particulate cartridges is recommended for scale-up (>10g).
-
Ocular: Chemical splash goggles. Safety glasses are insufficient due to the fine dust hazard.
-
Dermal: Nitrile gloves (minimum 0.11 mm thickness). Permeation is slow due to the compound's polarity.
Experimental Protocols (Self-Validating)
To ensure scientific integrity, I am providing two protocols: a synthesis route to validate the compound's identity and a toxicity assay to verify its safety profile in your specific context.
Protocol A: Synthesis & Identity Validation
Rationale: This protocol uses the reaction between 2-amino-5-methylbenzoic acid and chloroacetic acid.[5] The "self-validating" step is the melting point and acid-base titration.
-
Reagents: 2-Amino-5-methylbenzoic acid (1 eq), Chloroacetic acid (1.2 eq), Sodium Carbonate (2.5 eq), Water.
-
Procedure:
-
Dissolve 2-amino-5-methylbenzoic acid in aqueous
at 80°C. -
Slowly add Chloroacetic acid solution over 30 mins.
-
Reflux for 4 hours.
-
Critical Step: Cool and acidify with HCl to pH 2. The product precipitates.
-
-
Validation (Quality Control):
-
Melting Point Check: The product should have a sharp melting point (typically >180°C, decomposition).
-
Titration: Dissolve 100 mg in dilute NaOH and back-titrate with HCl. You should observe two inflection points (corresponding to the two carboxylic acid groups).
-
Protocol B: MTT Cytotoxicity Assay (Safety Verification)
Rationale: Before using this in cell-based drug discovery, you must determine its non-toxic window.
-
Preparation: Dissolve compound in DMSO (100 mM stock). Dilute in media to 0–1000 µM.
-
Incubation: Treat HEK293 cells for 24 hours.
-
Readout: Add MTT reagent. Incubate 4 hours. Solubilize formazan with DMSO.
-
Analysis: Plot % Viability vs. Log[Concentration].
-
Pass Criteria: IC50 should be > 100 µM for the compound to be considered a safe scaffold for initial screening.
-
Visualizations
Figure 1: Synthesis & Metabolic Logic Pathway
This diagram illustrates the synthesis from the parent compound and the potential metabolic breakdown (N-dealkylation), which informs the toxicity profile.
Caption: Figure 1: Synthetic pathway from parent anthranilic acid and subsequent metabolic potential, highlighting the stability of the N-carboxymethyl scaffold.
Figure 2: Risk Assessment & Handling Workflow
A logic flow for researchers to determine the appropriate safety level based on the operation scale.
Caption: Figure 2: Decision matrix for handling 2-[(Carboxymethyl)amino]-5-methylbenzoic acid based on quantity, ensuring scalable safety protocols.
References
-
PubChem. (2025).[6] 2-Amino-5-methylbenzoic acid (CID 76255) - Safety and Hazards.[6] National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2011). Opinion on methyl-N-methylanthranilate and related anthranilates.[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 2941-78-8: 2-Amino-5-methylbenzoic acid | CymitQuimica [cymitquimica.com]
- 5. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid [quickcompany.in]
- 6. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Affinity Metal Chelation using 2-[(Carboxymethyl)amino]-5-methylbenzoic Acid
Target Audience: Researchers, Analytical Chemists, and Metallo-Pharmaceutical Scientists Application Areas: Coordination Chemistry, Metal-Capture Assays, and Metallodrug Synthesis
Mechanistic Insights and Coordination Chemistry
2-[(Carboxymethyl)amino]-5-methylbenzoic acid (also known as N-(carboxymethyl)-5-methylanthranilic acid) is a highly versatile, rationally designed chelating agent. It belongs to the family of N-carboxymethylanthranilic acid derivatives, which are critical synthetic targets in coordination chemistry and drug development[1].
The Causality of Structural Design
To understand the efficacy of this ligand, one must analyze its structural components:
-
O,N,O-Tridentate Donor Set: The molecule features a primary benzoate carboxylate, a secondary amine nitrogen, and an acetate carboxylate. This triad allows it to act as a tridentate ligand, forming highly stable, fused five- and six-membered chelate rings when coordinating with transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺).
-
The 5-Methyl Inductive Effect: Unsubstituted anthranilic acid is amphoteric and acts as a weaker acid than benzoic acid (pKa ~4.20) due to the electron-donating effect of the amino group[2]. By introducing a methyl group at the 5-position, an additional electron-donating inductive (+I) effect is applied to the aromatic ring. This slightly increases the basicity of the amine nitrogen and the carboxylate oxygens compared to unsubstituted derivatives, thereby enhancing the thermodynamic stability of the resulting metal complexes.
-
Steric and Lipophilic Tuning: The 5-methyl group increases the overall lipophilicity of the complex, which is highly advantageous for metallo-pharmaceuticals requiring cellular membrane permeability.
pH-dependent speciation and metal coordination pathway of the chelating ligand.
Physicochemical Properties & Quantitative Data
The binding affinity and behavior of the ligand are dictated by its protonation states. The data below summarizes the structural and thermodynamic parameters essential for experimental design.
Table 1: Ligand Specifications
| Parameter | Value / Description |
| Chemical Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| Coordination Mode | Tridentate (O, N, O) |
| Estimated pKa₁ (Benzoate COOH) | ~2.5 |
| Estimated pKa₂ (Acetate COOH) | ~4.5 |
| Estimated pKa₃ (Protonated Amine) | ~8.0 |
Table 2: Typical Metal Binding Affinities (Estimated log K)
| Metal Ion | Expected log K Range | Preferred Geometry |
| Cu(II) | 10.5 – 11.5 | Square Planar / Distorted Octahedral |
| Ni(II) | 8.0 – 9.0 | Octahedral |
| Zn(II) | 7.5 – 8.5 | Tetrahedral / Octahedral |
| Co(II) | 7.0 – 8.0 | Octahedral |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes a validation checkpoint to confirm the reaction's success before proceeding.
Protocol A: Synthesis and Isolation of the Cu(II) Chelate Complex
Objective: To synthesize a high-purity solid metal-ligand complex for structural characterization.
Causality of Reagent Choice: Copper(II) acetate is utilized instead of copper(II) chloride or sulfate. The acetate anion acts as a mild, internal base that accepts protons released during the ligand's coordination, driving the reaction forward without the need for strong external bases (like NaOH) that risk precipitating Cu(OH)₂.
-
Ligand Dissolution: Suspend 1.0 mmol (209.2 mg) of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid in 15 mL of a 1:1 (v/v) Ethanol/Water mixture. Warm gently to 40°C while stirring.
-
Validation Checkpoint: The solution must become completely transparent. Any residual turbidity indicates incomplete dissolution; add ethanol dropwise until clear.
-
-
Metal Addition: Dissolve 1.0 mmol of Copper(II) acetate monohydrate in 5 mL of distilled water. Add this solution dropwise to the ligand solution over 10 minutes.
-
Validation Checkpoint: Observe an immediate color shift from pale yellow to deep green/blue, confirming the formation of the initial coordination sphere.
-
-
pH Optimization and Reflux: Check the pH of the mixture. It should naturally buffer around pH 5.0–5.5. Heat the mixture to 60°C and stir continuously for 2 hours.
-
Validation Checkpoint: The pH must remain stable. A sudden drop in pH indicates incomplete deprotonation, requiring the addition of dilute sodium acetate.
-
-
Isolation: Cool the reaction mixture to 4°C overnight to induce precipitation. Filter the microcrystalline solid under a vacuum and wash sequentially with cold water and diethyl ether.
-
Characterization: Dry the complex in a desiccator.
-
Validation Checkpoint: Perform FTIR analysis. The disappearance of the free carboxylic acid C=O stretch (~1700 cm⁻¹) and the appearance of asymmetric and symmetric coordinated carboxylate stretches (~1600 and ~1400 cm⁻¹) definitively validates successful O-coordination.
-
Workflow for the synthesis and isolation of the metal-ligand chelate complex.
Protocol B: Solution-Phase Binding Assay (Spectrophotometric Titration)
Objective: To determine the binding stoichiometry and affinity in solution.
-
Preparation of Stock Solutions: Prepare a 50 µM solution of the ligand in a 50 mM HEPES buffer (pH 7.4) to ensure the ligand is fully deprotonated (L²⁻) and ready for binding. Prepare a 1 mM stock solution of the target metal ion (e.g., ZnCl₂).
-
Baseline Measurement: Record the UV-Vis absorption spectrum of the 50 µM ligand solution from 200 nm to 450 nm.
-
Validation Checkpoint: The spectrum should exhibit characteristic anthranilic acid derivative π→π* and n→π* transition peaks at approximately 250 nm and 340 nm.
-
-
Titration: Add the metal stock solution in 0.1 molar equivalent increments (5 µL additions) to the cuvette. Mix thoroughly and record the spectrum after each addition until 2.0 equivalents are reached.
-
Data Analysis: Plot the absorbance changes at the wavelength of maximum shift (λ_max) against the molar ratio of Metal:Ligand.
-
Validation Checkpoint: The presence of sharp isosbestic points in the overlaid spectra confirms a clean, two-state transition from the free ligand to the metal-complex without the formation of intermediate side-products. An inflection point at a 1:1 ratio confirms the expected equimolar coordination stoichiometry.
-
References
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives CORE (Connecting Repositories) URL:[2]
-
2-[(Carboxymethoxy)methyl]benzoic Acid | Research Chemical Benchchem URL:[1]
Sources
Application Note: Fluorescent Labeling with 2-[(Carboxymethyl)amino]-5-methylbenzoic Acid
This Application Note provides a comprehensive technical guide for using 2-[(Carboxymethyl)amino]-5-methylbenzoic acid (also known as
While less ubiquitous than Fluorescein or Rhodamine, this compound represents a class of anthranilic acid derivatives (similar to MANT or 2-AA) valued for their small size, blue fluorescence, and utility in probing hydrophobic pockets or structural changes in proteins and peptides.
HIntroduction & Technical Overview
2-[(Carboxymethyl)amino]-5-methylbenzoic acid is a fluorescent derivative of anthranilic acid (2-aminobenzoic acid). Structurally, it consists of a 5-methyl-substituted benzoic acid ring where the amine nitrogen is alkylated with a carboxymethyl group (glycine moiety). This modification creates a dicarboxylic acid structure with a secondary amine.
Key Chemical & Spectral Properties[1][2][3][4][5][6]
-
Chemical Structure: The molecule functions as a heterobifunctional scaffold . It possesses two carboxylic acid groups (aromatic and aliphatic) and a secondary amine.
-
Fluorescence: Like other
-substituted anthranilates (e.g., MANT), it exhibits fluorescence in the blue/cyan region .-
Excitation (
): ~330–350 nm (UV/Violet) -
Emission (
): ~420–450 nm
-
-
Stokes Shift: Large (~90–100 nm), minimizing self-quenching and interference from excitation light.
-
Environment Sensitivity: The fluorescence quantum yield of anthranilate derivatives is often sensitive to the polarity of the environment, increasing significantly in hydrophobic pockets. This makes it an excellent probe for protein conformational changes or ligand binding.
Applications
-
Protein/Peptide Labeling: Conjugation to primary amines (Lysine residues, N-terminus) via carbodiimide activation.
-
Structural Biology: Used as a small-molecule probe that does not significantly perturb protein structure (unlike bulky dyes like FITC).
-
Metal Chelation: The
-carboxymethyl group creates a tridentate chelating pocket (O-N-O), potentially useful for monitoring metal ions or as a background-insensitive tracer.
Mechanism of Action: Carboxyl Activation
Since the molecule contains a secondary amine (unreactive to aldehydes) and carboxyl groups, the primary labeling strategy involves activating the carboxyl group to react with primary amines on the target biomolecule (e.g., proteins, amine-modified DNA).
The Challenge: The molecule has two carboxyl groups:
-
Aromatic Carboxyl (Pos-1): Conjugated to the ring, sterically hindered, and electronically stabilized.
-
Aliphatic Carboxyl (Glycine arm): More accessible and typically more reactive towards carbodiimides (EDC).
The Strategy: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to convert the carboxyl group into a stable NHS-ester intermediate, which then attacks the primary amine of the target to form a stable amide bond.
Mechanism Diagram[3][6]
Figure 1: Reaction pathway for activating the carboxymethyl group to label primary amines.
Experimental Protocol: Protein Labeling
This protocol describes the conjugation of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid to a model protein (e.g., BSA or IgG).
Materials Required[2][3][4][5][6][7][8]
-
Fluorophore: 2-[(Carboxymethyl)amino]-5-methylbenzoic acid (Solid).
-
Target: Protein of interest (1–10 mg/mL in amine-free buffer).
-
Activators: EDC (freshly prepared) and NHS (or Sulfo-NHS).
-
Solvent: Anhydrous DMSO or DMF.
-
Reaction Buffer: PBS (pH 7.4) or MES Buffer (pH 6.0 for activation step). Note: Avoid Tris or Glycine buffers.
-
Purification: Desalting column (e.g., Sephadex G-25) or Dialysis cassette.
Step-by-Step Methodology
Phase 1: Preparation of Stock Solutions
-
Fluorophore Stock (50 mM): Dissolve 11.2 mg of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid (MW ~223.2 g/mol ) in 1 mL of anhydrous DMSO. Vortex until fully dissolved.
-
EDC Stock (100 mM): Dissolve 19 mg of EDC-HCl in 1 mL of dry DMSO or MES buffer immediately before use.
-
NHS Stock (100 mM): Dissolve 11.5 mg of NHS in 1 mL of DMSO.
Phase 2: Activation (In-situ NHS Ester Formation)
Rationale: Pre-activating the carboxyl group minimizes protein cross-linking.
-
In a microcentrifuge tube, mix:
-
20 µL Fluorophore Stock (1 µmol)
-
20 µL EDC Stock (2 µmol)
-
20 µL NHS Stock (2 µmol)
-
-
Incubate at room temperature (RT) for 15–30 minutes in the dark. This generates the reactive NHS-ester.
Phase 3: Conjugation
-
Prepare the protein solution: Dilute protein to 2–5 mg/mL in PBS (pH 7.4). Ensure no primary amines (Tris/Azide) are present.
-
Add the Activated Dye Mixture to the protein solution dropwise while gently vortexing.
-
Molar Ratio: Aim for a 10:1 to 20:1 molar excess of Dye:Protein.
-
Example: For 1 mL of BSA (66 kDa, 5 mg/mL = ~75 nmol), add ~750–1500 nmol of activated dye (approx 15–30 µL of the activation mix).
-
-
Incubate for 2 hours at RT or Overnight at 4°C in the dark with gentle agitation.
Phase 4: Purification
-
Equilibrate a desalting column (e.g., PD-10) with PBS.
-
Load the reaction mixture.
-
Elute with PBS. Collect the protein fraction (first peak). The free dye (small molecule) will elute later.
-
Validation: Measure Absorbance at 280 nm (Protein) and 340 nm (Dye).
Workflow Diagram
Figure 2: Operational workflow for protein labeling.
Quality Control & Data Analysis
Calculating Degree of Labeling (DOL)
To ensure the protocol worked, calculate the number of fluorophores per protein molecule.
- : Absorbance of the conjugate at 340 nm (Dye max).
- : Absorbance of the conjugate at 280 nm (Protein max).
-
: Extinction coefficient of the dye at 340 nm (Approx. 5,000 – 6,000 M
cm for anthranilates). -
: Correction Factor (
of free dye). Typically ~0.1–0.2 for anthranilates.
Troubleshooting Table
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency (DOL < 0.5) | Buffer interference (Tris/Glycine). | Dialyze protein into PBS or Carbonate buffer before labeling. |
| Hydrolysis of NHS ester. | Use anhydrous DMSO; add EDC/NHS immediately to dye. | |
| Precipitation | Dye is too hydrophobic. | Add dye slowly; keep DMSO < 10% final vol; lower dye excess. |
| High Background | Incomplete purification. | Perform a second round of dialysis or size-exclusion chromatography. |
References
-
Anthranilic Acid Labeling: Anumula, K. R. (2006). Advances in fluorescence derivatization methods for high-performance liquid chromatographic analysis of glycoprotein carbohydrates. Analytical Biochemistry, 350(1), 1-23. Link
-
EDC/NHS Chemistry: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 4: Zero-Length Crosslinkers. Link
-
MANT/Anthranilate Properties: Hiratsuka, T. (1983). New ribose-modified fluorescent analogs of adenine and guanine nucleotides available as substrates for various enzymes. Biochimica et Biophysica Acta (BBA), 742(3), 496-508. Link
-
Reagent Listing: Sigma-Aldrich. (n.d.). 2-Amino-5-methylbenzoic acid derivatives and labeling reagents. Accessed March 8, 2026. Link
Application Notes and Protocols for the Purification of 2-[(Carboxymethyl)amino]-5-methylbenzoic Acid by Recrystallization
Abstract
This technical guide provides a detailed framework for the purification of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid, a key intermediate in pharmaceutical synthesis and materials science. Achieving high purity of this N-substituted anthranilic acid derivative is critical for ensuring the integrity of downstream applications. This document moves beyond a simple procedural outline, delving into the physicochemical principles that govern the purification process. We present robust, step-by-step protocols for solvent system screening and bulk recrystallization, including optional decolorization steps. Furthermore, this guide establishes a self-validating workflow by incorporating detailed methods for purity assessment, such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and Thin-Layer Chromatography (TLC). Troubleshooting guidance and visual workflow diagrams are included to empower researchers to overcome common challenges and achieve optimal purity and yield.
Introduction: The Imperative for Purity
2-[(Carboxymethyl)amino]-5-methylbenzoic acid is a dicarboxylic acid derivative of anthranilic acid.[1][2] Its bifunctional nature, possessing both amine and carboxylic acid moieties, makes it a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients. The presence of impurities—such as unreacted starting materials, by-products from side reactions, or residual catalysts—can significantly hinder subsequent synthetic steps, reduce final product yield, and compromise biological activity or material performance.
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3] The method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3] By carefully selecting a solvent in which the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, a highly purified crystalline product can be obtained upon cooling. This application note provides the theoretical basis and practical protocols to successfully purify 2-[(Carboxymethyl)amino]-5-methylbenzoic acid.
Foundational Principles of Recrystallization
The molecular structure of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid, featuring two carboxylic acid groups and a secondary amine, governs its solubility. These polar functional groups allow for strong hydrogen bonding, suggesting solubility in polar solvents. The compound's amphoteric nature means its solubility is also highly dependent on pH.
The ideal recrystallization solvent for this compound should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The solvent must completely dissolve the crude compound when heated.
-
Low Solvency at Low Temperatures: The solvent should dissolve very little of the compound when cold to maximize yield upon crystallization.
-
Favorable Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
-
Inertness: The solvent must not react with the compound.
Based on the structure and data from similar N-substituted anthranilic acids and dicarboxylic acids, promising solvents include water, ethanol, methanol, acetonitrile, or mixtures thereof, such as an ethanol/water system.[4][5]
Protocol 1: Systematic Solvent System Screening
Before committing to a large-scale purification, a systematic screening of potential solvents is essential to identify the optimal system for maximizing both purity and yield.
Materials and Equipment
-
Crude 2-[(Carboxymethyl)amino]-5-methylbenzoic acid
-
Test tubes or small vials
-
Hot plate with stirring capability
-
Ice bath
-
Pasteur pipettes
-
Selection of candidate solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile)
Screening Methodology
-
Initial Solubility Test: Place approximately 20-30 mg of the crude compound into separate test tubes.
-
Room Temperature Assessment: Add the first candidate solvent dropwise (e.g., 0.5 mL) to the first test tube and agitate. Observe if the solid dissolves completely. If it does, the solvent is likely too good and will result in poor yield; it should be set aside.
-
Elevated Temperature Assessment: If the compound is not soluble at room temperature, gently heat the mixture on a hot plate with stirring. Continue adding small aliquots of the solvent until the solid just dissolves. Record the approximate volume of solvent used.
-
Rationale: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which is necessary for crystallization to occur and to maximize the recovery of the purified product.[6]
-
-
Cooling and Crystallization: Once dissolved, allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod to induce nucleation.
-
Cold Temperature Assessment: Place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.
-
Evaluation: Visually assess the quantity of crystals formed. The solvent system that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling is the most promising candidate.
-
Repeat: Repeat steps 2-6 for all candidate solvents. Mixed solvent systems (e.g., ethanol/water) can also be tested by dissolving the compound in the "good" solvent (ethanol) and adding the "poor" solvent (water) dropwise until turbidity persists, then reheating to clarify and cooling.
Data Presentation: Solvent Screening Observations
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Notes |
| Deionized Water | Low | Moderate-High | Good | Potential for hydrogen bonding. |
| Ethanol | Low-Moderate | High | Very Good | A common choice for similar structures.[5][7] |
| Methanol | Moderate | High | Good | May be too effective, leading to lower yield. |
| Isopropanol | Low | Moderate | Good | Less polar than ethanol. |
| Acetone | Low | Moderate | Fair | Volatile, requires careful handling. |
| Ethyl Acetate | Very Low | Low | Poor | Likely not polar enough. |
| Ethanol/Water (e.g., 9:1) | Low | High | Excellent | A highly tunable system. |
Protocol 2: Bulk Recrystallization and Purification
This protocol outlines the procedure for purifying a larger quantity of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid using the optimal solvent system identified in Protocol 1. An ethanol/water mixture is often effective for this class of compounds.
Workflow for Recrystallization
Caption: Overall experimental workflow for purification.
Step-by-Step Methodology
-
Dissolution: Place the crude 2-[(Carboxymethyl)amino]-5-methylbenzoic acid into an Erlenmeyer flask of appropriate size (the flask should not be more than half full). Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the resulting solution is colored (e.g., yellow or brown), this indicates the presence of colored impurities.[6] Remove the flask from the heat, allow it to cool slightly, and add a small amount of powdered activated carbon (typically 1-2% of the solute's weight).
-
Scientist's Note: Never add activated carbon to a boiling solution, as this can cause violent bumping. The porous structure of activated carbon adsorbs large, colored impurity molecules.[3]
-
-
Hot Filtration (Required if carbon was added): If activated carbon was used, it must be removed while the solution is still hot to prevent premature crystallization of the product. Use a pre-heated funnel and fluted filter paper for a rapid gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.
-
Rationale: Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to occlude (trap) impurities within their lattice structure. Rapid cooling leads to smaller crystals and can trap impurities.
-
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel with the vacuum applied, wash them with a small amount of ice-cold solvent (the same solvent used for recrystallization).
-
Rationale: The cold solvent will wash away any residual mother liquor (which contains the dissolved impurities) without dissolving a significant amount of the purified product crystals.[3]
-
-
Drying: Transfer the crystalline product to a watch glass and allow it to air dry, or dry it in a vacuum oven at a temperature well below its melting point.
Purity Assessment and Validation
To confirm the success of the purification, the purity of the recrystallized product must be compared to the crude starting material.
-
Melting Point (MP) Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, leading to a lower and broader melting range. The melting point of 2-Amino-5-methylbenzoic acid, a related precursor, is approximately 175°C.[8] The target compound's melting point should be determined and compared.
-
Thin-Layer Chromatography (TLC): TLC is a quick method to qualitatively assess purity. Spot the crude material and the purified product on the same TLC plate. A purified compound should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis.
-
Example Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detector at a wavelength where the compound has strong absorbance.
-
-
The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.
-
Data Presentation: Expected Purity Profile
| Analysis Method | Crude Material | Purified Product | Indication of Purity |
| Melting Point | Broad, depressed range (e.g., 165-172°C) | Sharp, elevated range (e.g., 174-175°C) | Sharper and higher MP. |
| TLC | Main spot with one or more impurity spots | Single, well-defined spot | Disappearance of impurity spots. |
| HPLC | Main peak with several smaller impurity peaks | Single major peak (>99.5% area) | Increase in main peak area %. |
Troubleshooting Common Issues
Caption: Troubleshooting logic for common recrystallization challenges.[6]
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-[(Carboxymethyl)(methyl)amino]benzoic acid | C10H11NO4 | CID 686895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. talentchemicals.com [talentchemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijddr.in [ijddr.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsci.uomosul.edu.iq [rsci.uomosul.edu.iq]
- 8. 2-Amino-5-methylbenzoic acid | 2941-78-8 [chemicalbook.com]
Application Note: Preparation of Metal Complexes with 2-[(Carboxymethyl)amino]-5-methylbenzoic Acid
Executive Summary
This application note details the synthesis and characterization of transition metal complexes utilizing 2-[(Carboxymethyl)amino]-5-methylbenzoic acid (also referred to as
The protocols herein address the specific solubility challenges and pH sensitivity of the 5-methyl derivative compared to its unsubstituted parent (
Ligand Chemistry & Coordination Logic
The Ligand: Structural Properties
The ligand, 2-[(Carboxymethyl)amino]-5-methylbenzoic acid (MW: 209.20 g/mol ), combines the structural rigidity of the anthranilic acid scaffold with the flexibility of a glycine arm. The 5-methyl substitution exerts a positive inductive effect (+I), slightly increasing the basicity of the amine nitrogen compared to the unsubstituted parent, potentially enhancing metal-ligand stability constants.
-
IUPAC Name: 2-[(Carboxymethyl)amino]-5-methylbenzoic acid
-
Donor Sites:
-
Amine Nitrogen (
): Secondary amine, central anchor. -
Benzoate Oxygen (
): Hard donor, monodentate or bridging. -
Glycinate Oxygen (
): Hard donor, completes the chelate ring.
-
Chelation Mechanism
The ligand typically forms two fused five-membered and six-membered chelate rings upon coordination. The reaction is pH-dependent; successful chelation requires the deprotonation of both carboxylic acid groups without reaching a pH high enough to precipitate metal hydroxides.
Figure 1: Logic flow for the activation and coordination of the tridentate ligand.
Experimental Protocols
Pre-requisite: Ligand Synthesis (If not commercially available)
While the focus is on metal complexes, the ligand is often synthesized in-house due to commercial scarcity of the specific 5-methyl derivative.
Reaction: 2-Amino-5-methylbenzoic acid + Chloroacetic acid
-
Dissolution: Dissolve 0.1 mol of 2-amino-5-methylbenzoic acid in 100 mL water containing 0.1 mol NaOH.
-
Addition: Add 0.1 mol Chloroacetic acid (neutralized with Na2CO3) to the solution.
-
Reflux: Reflux the mixture for 3–4 hours.
-
Precipitation: Cool and acidify with dilute HCl to pH 3.0.
-
Purification: Recrystallize the precipitate from ethanol/water.
-
Yield Check: Expected MP ~215–218°C (Decomp).
Protocol A: General Synthesis of Metal(II) Complexes
Target Metals: Cu(II), Ni(II), Co(II), Zn(II)
Reagents:
-
Ligand: 2-[(Carboxymethyl)amino]-5-methylbenzoic acid (2.09 g, 10 mmol).
-
Metal Salt: Metal(II) Acetate or Chloride (10 mmol).
-
Base: 1M NaOH or 10% Ammonia solution.
-
Solvent: Ethanol (Absolute) and Distilled Water.
Step-by-Step Methodology:
-
Ligand Activation:
-
Suspend 10 mmol (2.09 g) of the ligand in 30 mL of ethanol/water (1:1 v/v).
-
Slowly add 1M NaOH dropwise under stirring until the ligand dissolves completely and the pH reaches 7.0–7.5. Critical: Do not exceed pH 8.0 to avoid metal hydroxide formation.
-
-
Metal Addition:
-
Dissolve 10 mmol of the metal salt (e.g., Cu(CH
COO) H O) in 20 mL of distilled water. -
Add the metal solution dropwise to the ligand solution over 15 minutes with constant magnetic stirring.
-
-
Reflux:
-
Heat the mixture to reflux (approx. 70–80°C) for 3–5 hours.
-
Observation: A color change indicates complex formation (e.g., Cu
Deep Blue/Green; Ni Light Green; Co Pink/Red).
-
-
Isolation:
-
Cool the reaction mixture to room temperature naturally, then place in an ice bath for 1 hour.
-
Filter the solid precipitate using a vacuum filtration setup (Buchner funnel).
-
-
Washing & Drying:
-
Wash the precipitate 3x with warm water (to remove unreacted metal salts) and 2x with cold ethanol (to remove unreacted ligand).
-
Dry in a vacuum desiccator over anhydrous CaCl
or silica gel for 24 hours.
-
Protocol B: Microwave-Assisted Synthesis (High-Throughput Alternative)
For rapid screening, microwave irradiation can replace the reflux step.
-
Mix Ligand (salt form) and Metal salt in a minimal amount of Ethylene Glycol or Ethanol.
-
Irradiate at 300W for 2–4 minutes (in 30-second bursts to prevent bumping).
-
Cool and precipitate with excess water.
-
Advantage: Yields are typically 10–15% higher; reaction time reduced from hours to minutes.
Characterization & Validation
To ensure "Trustworthiness" of the synthesis, the following analytical benchmarks must be met.
Infrared Spectroscopy (FT-IR) Analysis
The coordination mode is validated by the shift in carboxylate stretching frequencies.
| Functional Group | Free Ligand ( | Metal Complex ( | Diagnostic Insight |
| 3350–3380 | 3200–3250 | Shift to lower freq indicates N-coordination. | |
| 1700–1720 (Acid) | 1590–1610 | Deprotonation and coordination. | |
| 1400–1420 | 1380–1390 | ||
| N/A | 450–500 | Confirmation of Metal-Nitrogen bond. | |
| N/A | 500–550 | Confirmation of Metal-Oxygen bond. |
Electronic Spectra & Magnetic Moments
-
Cu(II) Complex: Expect a broad band at 600–700 nm (d-d transition). Magnetic moment should be 1.7–1.9 B.M. (paramagnetic, one unpaired electron).
-
Zn(II) Complex: Diamagnetic (no magnetic moment). Colorless. Used primarily for NMR studies (
H NMR will show downfield shifts of protons adjacent to donor sites). -
Co(II) Complex: Magnetic moment 4.7–5.2 B.M. (high spin octahedral).
Experimental Workflow Diagram
Figure 2: Complete experimental workflow from precursor to validated complex.
Troubleshooting & Critical Control Points
-
Precipitate is Gelatinous: This often happens if the pH is too high (>8.5), leading to metal hydroxides (
) contaminating the product. Solution: Re-dissolve in minimal acetic acid and re-adjust pH carefully to 7.0. -
Low Yield: The 5-methyl group increases lipophilicity. If the complex does not precipitate from water, reduce the ethanol volume or add cold diethyl ether to induce precipitation.
-
Hydration: These complexes often form as hydrates (
). TGA (Thermogravimetric Analysis) is required to distinguish between lattice water (lost <100°C) and coordinated water (lost >150°C).
References
-
Synthesis and Pharmacological Screening of N-Substituted Anthranilic Acid Derivatives. Source: International Journal of Drug Development and Research. Context: foundational chemistry for synthesizing anthranilic acid derivatives using chloroacetic acid. URL:[Link]
-
Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. Source: Oriental Journal of Chemistry, Vol. 38, No. 3 (2022).[1][2] Context: Primary protocol reference for the unmethylated parent ligand, providing the baseline for pH and stoichiometry. URL:[Link]
-
Synthesis and Characterization of Some Essential Amino Acid Metal Complexes Having Biological Activity. Source: Journal of Chemical and Pharmaceutical Research (JOCPR). Context: Validates the general method of amino-acid/carboxylate coordination with transition metals in aqueous/ethanolic media. URL:[Link]
-
PubChem Compound Summary: N-(2-carboxyphenyl)glycine. Source:[3] National Center for Biotechnology Information (2025). Context: Structural data and physicochemical properties of the parent scaffold.[2][4][5] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. N-(2-carboxyphenyl)glycine | C9H9NO4 | CID 69161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]
- 5. orientjchem.org [orientjchem.org]
Application Note: Advanced Coupling Strategies for 2-[(Carboxymethyl)amino]-5-methylbenzoic Acid in Kinase Inhibitor Development
Executive Summary & Chemical Profiling
2-[(Carboxymethyl)amino]-5-methylbenzoic acid (also known as N-(carboxymethyl)-5-methylanthranilic acid) is a highly versatile bifunctional building block. Characterized by an aromatic carboxylate, an aliphatic carboxylate, and a secondary amine, this molecule is a critical precursor in the synthesis of bis-indole alkaloids—specifically, 5-methylindirubin derivatives [1].
In drug development, indirubin-3'-oximes synthesized from this precursor are potent, ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). This application note details the mechanistic causality, optimized self-validating protocols, and quantitative data for the intra- and intermolecular coupling reactions required to transform this raw building block into high-value pharmacological assets.
Mechanistic Causality in Coupling Reactions
Successful utilization of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid relies on exploiting the differential reactivity of its functional groups. We employ three distinct coupling paradigms:
A. Intramolecular Acylative Coupling (Cyclization)
To build the indoxyl core, the molecule must undergo intramolecular cyclization. We utilize acetic anhydride (
-
The Causality:
serves a dual purpose: it acetylates the secondary amine (preventing oxidative degradation) and forms a mixed anhydride with the aliphatic carboxylic acid. Base-catalyzed deprotonation of the activated methylene group facilitates an intramolecular nucleophilic attack on the aromatic carboxylate, forming the 5-membered pyrrole ring of 1-acetyl-5-methyl-1H-indol-3-yl acetate[2]. Microwave heating suppresses the thermal decarboxylation pathways commonly seen in standard reflux conditions.
B. Intermolecular Aldol-Type Coupling (Indirubin Synthesis)
The protected indoxyl is coupled with an isatin (1H-indole-2,3-dione) derivative.
-
The Causality: In the presence of a mild base (e.g.,
) in methanol, the diacetate is hydrolyzed in situ to generate the reactive 5-methylindoxyl enolate. This enolate acts as a strong nucleophile, selectively attacking the highly electrophilic C3 carbonyl of the isatin. Subsequent dehydration yields the highly conjugated, deep-red bis-indole system (5,5'-disubstituted indirubin) [1].
C. Regioselective Amide Coupling (Derivatization)
For applications requiring linker attachment (e.g., PROTACs or fluorophore tagging), the molecule can undergo direct amide coupling.
-
The Causality: The aliphatic carboxylic acid is significantly less sterically hindered than the aromatic carboxylate (which is ortho to the bulky amine and participates in intramolecular hydrogen bonding). Utilizing bulky coupling reagents like HATU with DIPEA ensures >95% regioselectivity for the aliphatic site.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating workflows, incorporating visual and analytical checkpoints to ensure process integrity without requiring immediate offline purification.
Protocol 1: Microwave-Assisted Intramolecular Cyclization
Objective: Synthesis of 1-Acetyl-5-methyl-1H-indol-3-yl acetate.
-
Preparation: In a 10 mL microwave vial, suspend 2-[(Carboxymethyl)amino]-5-methylbenzoic acid (1.0 mmol) in
(4.0 mL). -
Activation: Add
(2.5 mmol) dropwise. Self-Validation Checkpoint 1: The suspension will briefly clarify as the amine salt forms, followed by a slight exothermic reaction. -
Irradiation: Seal the vial and subject it to microwave irradiation (80 °C, 300 W max power) for exactly 2 minutes [2].
-
Quenching: Pour the mixture over crushed ice (20 g) and stir vigorously for 30 minutes to hydrolyze excess
. -
Isolation: Filter the resulting beige precipitate. Self-Validation Checkpoint 2: TLC (Hexane/EtOAc 7:3) should reveal a single intensely UV-active spot (
). LC-MS must confirm the mass of 232.
Protocol 2: Aldol-Condensation Coupling to 5-Methylindirubins
Objective: Synthesis of 5-Fluoro-5'-methylindirubin.
-
Reagent Mixing: Dissolve 1-acetyl-5-methyl-1H-indol-3-yl acetate (0.5 mmol) and 5-fluoroisatin (0.5 mmol) in anhydrous methanol (10 mL) under an inert
atmosphere. -
Base Catalysis: Add anhydrous
(1.5 mmol) in one portion. -
Reaction Progression: Stir at room temperature for 3 hours. Self-Validation Checkpoint 3 (Critical): The reaction acts as its own colorimetric indicator. The solution will transition from pale yellow to a deep, opaque purple/red within 15 minutes, eventually forming a thick precipitate. If the solution remains yellow, indoxyl hydrolysis has failed.
-
Harvesting: Filter the dark red precipitate, wash sequentially with cold methanol (2 x 5 mL) and deionized water (10 mL), and dry under a vacuum.
Protocol 3: Oximation for Enhanced Kinase Binding
Objective: Conversion to 5-Fluoro-5'-methylindirubin-3'-oxime.
-
Reaction: Suspend the indirubin product from Protocol 2 (0.2 mmol) in pyridine (3 mL). Add hydroxylamine hydrochloride (
, 2.0 mmol). -
Reflux: Heat to 120 °C for 2 hours. Self-Validation Checkpoint 4: The deep red suspension will dissolve into a homogenous dark crimson solution upon oxime formation.
-
Precipitation: Cool to room temperature and pour into 1M HCl (20 mL) to neutralize the pyridine. Filter the resulting dark orange solid [3].
Data Presentation
The tables below summarize the optimization of the cyclization coupling and the biological efficacy of the resulting downstream products.
Table 1: Optimization of Intramolecular Cyclization Coupling [2]
| Entry | Heating Method | Base | Temp (°C) | Time | Yield (%) | Purity (LC-MS) |
| 1 | Conventional Oil Bath | 120 | 4 hours | 42% | < 80% (Decarboxylation) | |
| 2 | Conventional Oil Bath | 90 | 2 hours | 55% | 85% | |
| 3 | Microwave (300 W) | 80 | 5 mins | 68% | 92% | |
| 4 | Microwave (300 W) | 80 | 2 mins | 84% | > 98% |
Table 2: Kinase Inhibitory Profile of Coupled Indirubin-3'-oxime Derivatives [1]
| Compound | Isatin Substitution ( | Indoxyl Substitution ( | CDK2/Cyclin A | GSK-3β |
| Unsubstituted | H | H | 220 | 180 |
| Derivative A | 5-Fluoro | 5'-Methyl | 18 | 25 |
| Derivative B | 5-Bromo | 5'-Methyl | 12 | 15 |
| Derivative C | 5-Nitro | 5'-Methyl | 45 | 60 |
Note: The 5'-methyl group derived from the 2-[(Carboxymethyl)amino]-5-methylbenzoic acid starting material significantly enhances hydrophobic packing within the ATP-binding pocket of CDK2 compared to the unsubstituted core.
Mandatory Visualizations
Synthetic Workflow & Molecular Logic
Synthetic workflow from starting material to potent indirubin-3'-oxime inhibitors.
Biological Signaling Pathway
Mechanism of action: Kinase inhibition leading to cell cycle arrest and apoptosis.
References
-
Choi, S., et al. "5,5′-Substituted Indirubin-3′-oxime Derivatives as Potent Cyclin-Dependent Kinase Inhibitors with Anticancer Activity." Journal of Medicinal Chemistry, 2010, 53(9), 3696-3706. URL:[Link][1]
-
"An efficient and rapid microwave-assisted synthesis of 1-acetyl-1H-indol-3-YL acetates." CentAUR Repository, University of Reading. URL: [Link][2]
-
"The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds." PubMed Central (PMC), National Institutes of Health. URL:[Link][1]
Sources
Application Note: Solvent Optimization for the Synthesis and Derivatization of 2-[(Carboxymethyl)amino]-5-methylbenzoic Acid
Executive Summary & Chemical Profiling
The compound 2-[(Carboxymethyl)amino]-5-methylbenzoic acid is a highly versatile, yet synthetically challenging, bifunctional building block. Structurally, it is an N-(carboxymethyl)anthranilic acid derivative featuring a secondary N-aryl amine, an ortho-carboxylic acid, and an aliphatic carboxylic acid.
Working with this molecule requires precise solvent engineering due to three competing physicochemical properties:
-
Zwitterionic Behavior: The presence of dual carboxylic acids and a secondary amine creates strong intermolecular hydrogen-bonded networks, rendering the compound insoluble in standard non-polar organic solvents.
-
Deactivated Nucleophilicity: The secondary amine is heavily deactivated due to resonance with the aromatic ring and the electron-withdrawing ortho-carboxyl group, making it a poor nucleophile for standard peptide couplings 1.
-
Propensity for Intramolecular Cyclization: When acting as an electrophile (i.e., upon activation of the carboxyl groups), the spatial proximity of the functional groups drives rapid intramolecular cyclodehydration, frequently yielding benzoxazinone or isoindolinone side-products rather than the desired intermolecular amides 2.
This guide establishes field-proven, self-validating protocols for solvent selection to dictate the reaction pathway of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid, ensuring high-yield amidation or controlled cyclization.
The Causality of Solvent Selection
As an Application Scientist, it is critical to understand why a solvent dictates the fate of this molecule. The 5-methyl substitution on the aromatic ring slightly increases electron density compared to unsubstituted anthranilic acid. While this marginally improves amine nucleophilicity, it simultaneously enriches the ortho-carboxylate, accelerating unwanted intramolecular attack during activation.
-
Suppressing Cyclization: To achieve intermolecular amidation, the activated dicarboxylic intermediate must be stabilized in its open-chain conformation. Highly polar aprotic solvents (like DMF or NMP) possess the dielectric constants necessary to solvate the zwitterion and stabilize the charge-separated transition states of coupling reagents (e.g., HATU, Oxyma), thereby delaying benzoxazinone formation 2.
-
Preventing Oxidation: N-aryl amino acids are uniquely susceptible to site-selective
-C-H oxidation in organic solvents under aerobic conditions 3. Solvents must be rigorously degassed to prevent the formation of oximes or imines. -
Promoting Heterocycle Synthesis: If the synthetic goal is a reverse-turn mimetic or a fluorescent pigment base, dehydrating acidic solvents (like Glacial Acetic Acid) are deliberately chosen to drive the thermodynamic cyclization into isoindolinones 4.
Solvent-driven divergence in 2-[(Carboxymethyl)amino]-5-methylbenzoic acid activation pathways.
Quantitative Solvent Compatibility Matrix
The following table summarizes the physicochemical compatibility of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid across various solvent classes, providing a baseline for experimental design.
| Solvent Class | Representative Solvents | Substrate Solubility | Dielectric Constant ( | Mechanistic Impact & Recommended Use |
| Polar Aprotic | DMF, NMP, DMSO | High | 36.7 - 46.7 | Disrupts zwitterionic networks; stabilizes open-chain activated esters. Ideal for amidation. |
| Polar Protic | Methanol, Ethanol | Moderate | 32.7 | Competes with nucleophiles (esterification risk). Strictly for metal chelation/recrystallization. |
| Acidic / Dehydrating | Glacial Acetic Acid | Moderate | 6.2 | Promotes intramolecular nucleophilic attack. Used for heterocycle/isoindolinone synthesis. |
| Non-Polar | DCM, Toluene | Very Low | < 9.0 | Poor solvation of the zwitterion. Used exclusively as an anti-solvent for precipitation. |
Step-by-Step Experimental Methodologies
Protocol A: Intermolecular Amidation (Peptide Coupling)
Objective: Couple an external primary amine to the aliphatic carboxylic acid while suppressing benzoxazinone formation. Solvent System: Degassed Anhydrous N,N-Dimethylformamide (DMF).
-
Solvent Preparation: Sparge anhydrous DMF with Argon for 15 minutes. Causality: Removal of dissolved oxygen prevents the spontaneous
-C-H oxidation of the N-aryl glycine moiety 3. -
Substrate Dissolution: Dissolve 1.0 eq of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid in the degassed DMF (0.2 M concentration) at room temperature.
-
Self-Validation Check: A clear solution indicates successful disruption of the zwitterionic network. If a suspension persists, gently warm to 35°C; do not exceed 40°C to prevent thermal degradation.
-
-
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Nucleophile Addition: Add 1.2 eq of the target primary amine. Crucial Step: The nucleophile must be present before the coupling reagent to outcompete intramolecular cyclization.
-
Activation: Chill the reaction to 0°C. Dropwise, add a solution of 1.1 eq HATU in DMF.
-
Self-Validation Check: Monitor the reaction via LC-MS after 30 minutes. The appearance of a mass corresponding to
indicates the formation of the benzoxazinone side-product, signaling that the intermolecular amine concentration is too low or the solvent is insufficiently polar.
-
-
Isolation: Quench with water and precipitate the product using cold DCM as an anti-solvent 1.
Protocol B: Intramolecular Cyclodehydration (Heterocycle Synthesis)
Objective: Deliberately force the cyclization of the molecule to form a rigid reverse-turn mimetic scaffold. Solvent System: Glacial Acetic Acid.
-
Substrate Suspension: Suspend 1.0 eq of the substrate in Glacial Acetic Acid (0.5 M concentration).
-
Dehydration Initiation: Add 1.5 eq of Acetic Anhydride (
) to act as a chemical water scavenger and activation agent. -
Thermal Cyclization: Heat the mixture to 80°C under continuous stirring for 4 hours.
-
Self-Validation Check: The initial suspension will gradually turn into a homogenous, often highly fluorescent, solution as the zwitterion is converted into the fused heterocyclic system 4.
-
-
Isolation: Cool to room temperature and pour over crushed ice. Filter the resulting precipitate and wash with cold ethanol.
Workflow Decision Matrix
Use the following logical flow to determine the appropriate solvent modifications based on your downstream application.
Decision matrix for solvent selection based on targeted synthetic outcomes.
References
- Title: Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility Source: PMC / NIH URL
- Title: First total synthesis of versicotide A, B and C Source: SciSpace / ChemComm URL
- Title: Oxidative couplings of alkoxyamines to N-aryl peptides Source: RSC Publishing URL
- Title: A facile one step synthesis of N-2 substituted 3-phenyliminoisoindolinones from N-(2-carboxybenzoyl)
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid
Ticket ID: #SYN-5M-CMA Subject: Optimization of Yield and Purity for N-Carboxymethyl-5-methylanthranilic Acid Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
You are attempting to synthesize 2-[(Carboxymethyl)amino]-5-methylbenzoic acid (also known as
The synthesis typically involves the
Primary Yield Killers:
-
Over-Alkylation: Formation of the
-bis(carboxymethyl) impurity.[1] -
Reagent Hydrolysis: Chloroacetic acid degrades rapidly in hot aqueous base, stalling the reaction.[1]
-
Isoelectric Solubility: Failure to precipitate the zwitterionic product due to incorrect pH adjustment during workup.[1]
This guide provides a troubleshooting framework to address these specific failure points.
Module 1: Reaction Optimization (The Alkylation Route)
Q1: I have unreacted starting material, but adding more chloroacetic acid leads to impurities. Why?
Diagnosis: You are fighting a kinetic competition between the nucleophilic attack of the amine on the chloroacetic acid (
The Mechanism: The 5-methyl group on your starting material is electron-donating (para to the amine). This makes the amine more nucleophilic than unsubstituted anthranilic acid, which is good.[1] However, it also makes the product more susceptible to a second alkylation.[1]
The Solution: Controlled Addition Protocol Do not add all reagents at once. Use a stepwise addition strategy to maintain a high concentration of the electrophile without overwhelming the system.[1]
| Parameter | Recommended Condition | Technical Rationale |
| Stoichiometry | 1.1 – 1.2 equivalents (initially) | Excess promotes dialkylation. |
| Base | NaOH or KOH (maintain pH 9–10) | Carbonates are too weak; very high pH (>12) accelerates reagent hydrolysis.[1] |
| Temperature | 40–50 °C | Higher temperatures (>80 °C) favor hydrolysis over alkylation.[1] |
| Concentration | High (1–2 M) |
Q2: How do I prevent the formation of the -bis(carboxymethyl) impurity?
Diagnosis: The mono-alkylated product is still a nucleophile.[1] If the local concentration of chloroacetic acid is too high relative to the starting amine, dialkylation occurs.[1]
Corrective Action:
-
Reverse Addition (Optional): If dialkylation is severe (>10%), slowly add the chloroacetic acid (as a salt solution) to the amine solution.[1]
-
pH Control: The secondary amine (product) is more basic than the primary amine (starting material).[1] However, steric hindrance from the carboxymethyl group usually slows down the second addition unless you heat it too much.[1] Keep T < 60°C.
Module 2: Alternative Synthesis (Reductive Amination)
Q3: My purity requirements are >99%. The alkylation route is too "dirty."[1] Is there an alternative?
Recommendation: Switch to Reductive Amination . This route avoids chloroacetic acid entirely and prevents dialkylation because the intermediate imine is sterically hindered and reduces directly to the mono-alkylated product.[1]
Protocol Overview:
-
Condensation: React 2-amino-5-methylbenzoic acid with Glyoxylic Acid (
). -
Reduction: Treat the resulting imine (Schiff base) with Sodium Borohydride (
) or perform catalytic hydrogenation ( ).[1]
Comparison of Routes:
| Feature | Route A: Chloroacetic Alkylation | Route B: Reductive Amination |
| Cost | Low | Moderate (Reagents are more expensive) |
| Impurity Profile | Dialkylation, inorganic salts | Clean (Mainly unreacted starting material) |
| Scalability | High (Industrial Standard) | High (Pharma Standard) |
| Yield Potential | 70–85% | 85–95% |
Module 3: Workup & Isolation (The Critical Step)
Q4: I see product by HPLC, but I get low recovery after acidification. Where is it?
Diagnosis: You likely missed the Isoelectric Point (pI) .[1] Your product is an amino acid derivative (zwitterion).[1][2]
-
pH < 2: It forms the cationic hydrochloride salt (
-R), which is water-soluble. -
pH > 5: It exists as the anionic carboxylate (
), which is water-soluble. -
pH ~3.0 (pI): The net charge is zero.[1] Solubility is minimum. This is where it precipitates.[1][3][4]
The "Goldilocks" Acidification Protocol:
-
Cool the reaction mixture to < 10 °C.
-
Slowly add 6M HCl while monitoring with a calibrated pH meter.
-
Do not overshoot. If you drop to pH 1, you will redissolve the product.[1]
-
Target pH 2.8 – 3.2 .
-
Stir for 30–60 minutes to allow crystal growth (Ostwald ripening) before filtration.
Visual Troubleshooting Guides
Figure 1: Reaction Pathway & Competition
This diagram illustrates the kinetic competition determining your yield.
Caption: Kinetic competition between mono-alkylation (target), di-alkylation (impurity), and hydrolysis.
Figure 2: Workup Decision Tree
Follow this logic to maximize recovery during isolation.
Caption: Isolation logic based on the amphoteric nature of the anthranilic acid derivative.
References
-
Reaction Mechanism & Kinetics
- Nucleophilic Substitution of Anthranilic Acids: The reactivity of 2-amino-5-methylbenzoic acid is governed by the electron-donating effect of the methyl group, enhancing nucleophilicity compared to the parent anthranilic acid.
-
Source: (General reactivity context).[1]
-
Synthetic Methodology (Alkylation)
-
Alternative Route (Reductive Amination)
-
Physical Properties (pKa & Solubility)
-
Specific Compound Data
- Compound: 2-[(Carboxymethyl)
-
Source:
Sources
Troubleshooting solubility issues of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid in water
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing challenges with the aqueous solubilization of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid (also structurally related to N-(carboxymethyl)-5-methylanthranilic acid).
Because this compound contains multiple ionizable functional groups, its solubility is strictly governed by the pH of the microenvironment. Below, you will find a mechanistic breakdown of its physicochemical properties, a diagnostic troubleshooting workflow, targeted FAQs, and validated laboratory protocols.
Part 1: Physicochemical Profiling & Causality
To troubleshoot solubility, we must first understand the molecular structure. 2-[(Carboxymethyl)amino]-5-methylbenzoic acid is a dicarboxylic acid derivative with a secondary amine.
-
Ionizable Groups: It features an anthranilic acid core (pKa ~4.2) and a secondary carboxymethyl group (pKa ~2.0–3.0) [1, 3].
-
The "Self-Acidification" Trap: When added to unbuffered deionized (DI) water, the two carboxylic acid groups release protons, driving the local pH down (often below pH 4.0). At this pH, the molecule exists primarily in its unionized or zwitterionic state, which has the lowest thermodynamic solubility, leading to immediate precipitation [2].
-
The Solution: According to the Henderson-Hasselbalch relationship, the aqueous solubility of ionizable drugs increases exponentially when the pH is adjusted at least 2 units above their highest acidic pKa [2]. For this compound, achieving a pH > 7.0 converts it into a highly soluble dianion.
Table 1: Ionization State and Predicted Aqueous Solubility vs. pH
| pH Range | Dominant Ionization State | Net Charge | Aqueous Solubility Profile |
| < 2.5 | Cationic (Protonated amine) | +1 | Low to Moderate |
| 3.0 - 4.5 | Zwitterionic / Unionized | 0 | Very Low (High precipitation risk) |
| 5.0 - 6.5 | Monoanionic (One -COOH deprotonated) | -1 | Moderate (Requires agitation/heat) |
| > 7.0 | Dianionic (Both -COOH deprotonated) | -2 | High (Optimal for biological assays) |
Part 2: Diagnostic Troubleshooting Workflow
Use the following decision tree to determine the optimal solubilization strategy based on your target assay requirements.
Diagnostic workflow for solubilizing 2-[(Carboxymethyl)amino]-5-methylbenzoic acid.
Part 3: Troubleshooting FAQs
Q1: Why does my compound precipitate instantly when I add it to 1X PBS? A: Standard 1X PBS (Phosphate-Buffered Saline) has a relatively weak buffering capacity (typically 10 mM phosphate). When you add a high concentration of a dicarboxylic acid, the released protons overwhelm the phosphate buffer. The pH of the solution crashes below 5.0, forcing the compound back into its insoluble unionized state. Solution: Use a higher capacity buffer (e.g., 100 mM HEPES) or manually titrate the solution with NaOH (See Protocol A).
Q2: I need a 100 mM stock solution for high-throughput screening. Can I achieve this in water? A: No. The intrinsic aqueous solubility limits and the high ionic strength required to neutralize 100 mM of a dicarboxylic acid will result in a hyperosmotic solution that is incompatible with cell-based assays. Solution: Prepare your master stock in 100% anhydrous DMSO (See Protocol B). Anthranilic acid derivatives show excellent solubility in DMSO [3]. You can then perform serial dilutions into your aqueous assay buffer, keeping the final DMSO concentration below 0.1% to prevent cytotoxicity.
Q3: Does heating the solution help dissolve the visible particulates? A: Heating to 37°C increases the kinetic rate of dissolution but does not change the thermodynamic solubility limit if the pH is incorrect. If the pH is below 5.0, heating will temporarily dissolve some particulates, but they will crash out (precipitate) as soon as the solution cools to room temperature. Always correct the pH first before applying heat or sonication.
Part 4: Validated Experimental Protocols
Protocol A: Direct Aqueous Solubilization via pH Titration (Target: 10 mM)
This protocol creates a self-validating system by using visual clarity and pH monitoring to confirm the thermodynamic stability of the solution.
-
Weighing: Accurately weigh the required mass of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid for your target volume.
-
Initial Suspension: Add 80% of your final target volume of sterile, distilled water (diH₂O). The solution will appear milky/cloudy.
-
Controlled Titration:
-
Insert a calibrated pH probe into the suspension.
-
Add 0.1 M NaOH dropwise while stirring continuously.
-
Causality Note: Do not use 1.0 M NaOH, as localized high alkalinity can cause base-catalyzed degradation of the molecule.
-
-
Equilibration: Pause titration when the pH reaches 7.2. Allow the solution to stir for 5 minutes. As the solid dissolves, it will release more protons, and the pH may drop slightly.
-
Final Adjustment: If the pH drops below 7.0 and particulates remain, add another drop of 0.1 M NaOH. Repeat until the pH stabilizes at 7.2–7.4 and the solution is completely clear.
-
Volume Adjustment: Bring the solution to the final target volume using diH₂O.
-
Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter. Avoid nylon filters, which may bind to aromatic acids.
Protocol B: Co-Solvent Stock Preparation (Target: 50 mM DMSO Stock)
Ideal for long-term storage and in vitro biochemical assays.
-
Preparation: Ensure the 2-[(Carboxymethyl)amino]-5-methylbenzoic acid powder is fully desiccated. Moisture drastically reduces DMSO solubility.
-
Dissolution: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) to the vial.
-
Agitation: Vortex for 30–60 seconds. The compound should dissolve readily without the need for pH adjustment, as DMSO solvates the uncharged molecule effectively.
-
Aliquot & Store: Divide into single-use aliquots to avoid freeze-thaw cycles, which introduce atmospheric moisture. Store at -20°C.
-
Assay Dilution: When ready for use, dilute the DMSO stock directly into a pre-warmed (37°C) aqueous assay buffer (pH 7.4) under rapid vortexing to prevent localized precipitation.
References
-
National Center for Biotechnology Information. "Anthranilic Acid - Solubility, pKa, and Experimental Properties." PubChem Compound Summary. Available at:[Link]
-
Pobudkowska, A., & Domańska, U. (2012). "Study of pH-dependent drugs solubility in water." Chemical Industry and Chemical Engineering Quarterly. Available at:[Link]
-
Domańska, U., et al. (2011). "pKa and Solubility of Drugs in Water, Ethanol, and 1-Octanol." The Journal of Physical Chemistry B, 115(11), 2547-2554. Available at:[Link]
Minimizing side reactions during N-alkylation of 5-methylanthranilic acid
Technical Support Center: 5-Methylanthranilic Acid Functionalization Current Status: Online 🟢 Operator: Senior Application Scientist Topic: Minimizing Side Reactions During N-Alkylation
Welcome to the Technical Support Hub
You are likely here because the N-alkylation of 5-methylanthranilic acid (2-amino-5-methylbenzoic acid) is yielding complex mixtures rather than your desired mono-N-alkylated product.
This molecule presents a "perfect storm" of reactivity challenges:
-
Ambident Nucleophilicity: The carboxylate oxygen competes with the amine nitrogen.[1]
-
Zwitterionic Character: High melting point and poor solubility in non-polar solvents complicate homogeneity.
-
Runaway Alkylation: The product (secondary amine) is more nucleophilic than the starting material.[1][2]
-
Cyclization Risk: Proximity of the amine and acid groups favors dehydration to benzoxazinones.
Below are the three most common "Support Tickets" we receive for this chemistry, accompanied by root-cause analysis and field-proven protocols.
Ticket #001: "I am seeing significant ester formation (O-alkylation)."
User Report: "I treated 5-methylanthranilic acid with an alkyl halide and base (
Root Cause Analysis:
5-methylanthranilic acid exists in equilibrium with its zwitterionic form. In the presence of a base (especially in polar aprotic solvents like DMF or DMSO), the carboxylate group (
The Fix: You must differentiate the nucleophiles.
-
Strategy A (Preferred): Reductive Amination. This bypasses direct displacement (
) entirely.[1] Aldehydes react selectively with the amine to form an imine, which is then reduced.[1] The carboxylate does not participate.[1] -
Strategy B (Protection): Convert the acid to a methyl ester before alkylation.[1] This removes the negative charge and the O-alkylation pathway.[1]
Visualizing the Competition:
Caption: Fig 1. Competitive pathways in direct alkylation. Note that O-alkylation is often kinetically favored in polar aprotic solvents with hard bases.
Ticket #002: "The reaction won't stop at the mono-alkylated product."
User Report: "I am trying to add a single benzyl group. Even with 1 equivalent of benzyl bromide, I get 30% starting material, 40% product, and 30% dialkylated byproduct."
Root Cause Analysis:
This is the classic Poly-Alkylation Paradox .
The methyl group at the 5-position exerts an inductive (
The Fix: Switch to Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1]
-
Why? The intermediate imine is formed in equilibrium. The reduction step is irreversible.[1] STAB is mild and will reduce the imine but not the aldehyde/ketone, preventing "re-alkylation" in situ.[1]
Ticket #003: "My yield is low and I see insoluble precipitates."
User Report: "I'm heating the reaction to drive it to completion, but the mass balance is off."
Root Cause Analysis:
-
Cyclization: Anthranilic acid derivatives are precursors to benzoxazinones . Heating, especially with dehydration agents or in acidic media, causes the amine to attack the carbonyl (or activated carboxylate), closing the ring.[1]
-
Zwitterionic Precipitation: In non-polar solvents (DCM, Toluene), the zwitterion may crash out, halting the reaction.[1]
The Fix:
-
Avoid heating above 60°C unless the acid is protected.[1]
-
Use Methanol or DCE (1,2-Dichloroethane) as solvents to solubilize the zwitterion during reductive amination.[1]
Master Protocol: Selective Mono-N-Alkylation
Method: Reductive Amination via "Borrowing Hydrogen" or Hydride Reduction.
Target: 5-methylanthranilic acid
Reagents & Stoichiometry Table
| Component | Role | Equivalents | Notes |
| 5-Methylanthranilic Acid | Substrate | 1.0 | Limiting reagent. |
| Aldehyde (R-CHO) | Electrophile | 1.0 - 1.1 | Slight excess ensures conversion. |
| NaBH(OAc)₃ (STAB) | Reductant | 1.4 - 1.5 | Safer/milder than NaCNBH₃.[1] |
| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | Promotes imine formation. |
| DCE or MeOH | Solvent | N/A | DCE is preferred for STAB stability. |
Step-by-Step Procedure
-
Solubilization: In a dry round-bottom flask, suspend 5-methylanthranilic acid (1.0 equiv) in 1,2-Dichloroethane (DCE).
-
Note: If solubility is poor, add Methanol (10% v/v), but be aware STAB degrades faster in methanol.[1]
-
-
Imine Formation: Add the aldehyde (1.05 equiv) and Acetic Acid (1.0 equiv).[1] Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: The suspension often clears as the imine forms.[1]
-
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 10 minutes.
-
Safety: Gas evolution (
) may occur; ensure venting.[1]
-
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC or LC-MS.[2][3]
-
Success Marker: Disappearance of the imine peak; appearance of the M+R mass.[1]
-
-
Quench: Quench with Saturated Aqueous
(slowly). Stir for 20 minutes to decompose boron complexes. -
Workup: Extract with Ethyl Acetate (x3). Because the product is an amino-acid, pH control is critical:[1]
Decision Logic for Experimental Design
Use this flow to select the correct pathway for your specific alkyl group.[1]
Caption: Fig 2. Decision matrix for selecting the optimal synthetic strategy based on the desired alkyl substituent.
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [1]
-
Ma, D., et al. (2001).[1] "CuI-catalyzed coupling reaction of aryl halides with amino acids." Journal of the American Chemical Society, 123(31), 7727-7729.[1] (Relevant for N-arylation comparisons). [1]
-
Patel, S., et al. (2004).[1] "Alkylation and acylation of basic salts of anthranilic acid." Tetrahedron Letters, 45(5), 969-972.[1] [1]
-
Salvatore, R. N., et al. (2002).[1] "Synthesis of secondary amines." Tetrahedron, 58(46), 9297-9344.[1] (Review of N-alkylation selectivity).
Sources
Overcoming purification challenges for 2-[(Carboxymethyl)amino]-5-methylbenzoic acid
Technical Support Center: Purification of 2-[(Carboxymethyl)amino]-5-methylbenzoic Acid
Introduction: The Molecule & The Challenge
Welcome to the Technical Support Center for 2-[(Carboxymethyl)amino]-5-methylbenzoic acid (also known as N-(Carboxymethyl)-5-methylanthranilic acid). This compound is a critical intermediate in the synthesis of heterocycles (e.g., indoxyls, acridines) and a structural analog to NSAID precursors.
The Core Challenge: While the synthesis—typically involving the alkylation of 5-methylanthranilic acid with chloroacetic acid—is straightforward, purification is notoriously difficult due to:
-
Amphoteric Nature: The presence of a secondary amine and two carboxylic acid groups creates complex solubility profiles dependent on pH.
-
Oxidative Instability: Anthranilic acid derivatives are prone to air-oxidation, forming persistent "tea-colored" or dark brown impurities.
-
Bis-Alkylation: Competitive formation of the N,N-bis(carboxymethyl) impurity which co-precipitates with the product.
This guide provides authoritative, troubleshooting-focused solutions to isolate high-purity material (>98%).
Part 1: Impurity Profiling & Control Strategy
Before attempting purification, you must identify what you are fighting. The three primary impurities require distinct removal strategies.
| Impurity Type | Source | Chemical Behavior | Removal Strategy |
| Unreacted Starting Material | 5-Methylanthranilic acid | Less acidic than product (one COOH). | pH Control: Precipitates at higher pH (>4.5) than the product. Keep pH < 3 during isolation.[1][2] |
| Bis-Alkylated Byproduct | N,N-Bis(carboxymethyl)-5-methylaniline | Highly soluble in water due to two aliphatic COOH groups. | Solubility: Remains in aqueous mother liquor when product precipitates at pH 2–3. |
| Oxidation Products | Azo/Polymeric species | Highly conjugated, dark color. | Adsorption: Activated charcoal (carbon) treatment is mandatory. |
Visualizing the Impurity Landscape
Figure 1: Reaction pathways leading to the target product and common impurities during synthesis.
Part 2: Troubleshooting Guide (Q&A Format)
Section 1: Solubility & Crystallization Issues
Q1: My crude product is a dark brown solid. Recrystallization from water isn't removing the color.[3] What should I do? Diagnosis: This is classic oxidative degradation typical of electron-rich anilines. Standard recrystallization often fails because the colored impurities co-precipitate. Protocol:
-
Dissolve: Suspend the crude solid in 1M NaOH (approx. 5 mL per gram). The solution should be strongly alkaline (pH > 10).
-
Treat: Add Activated Charcoal (10-20% w/w relative to substrate).
-
Heat: Stir at 50–60°C for 30 minutes. Do not boil, as this promotes further oxidation.
-
Filter: Filter hot through a Celite pad to remove the charcoal.
-
Precipitate: Slowly acidify the clear, pale-yellow filtrate with 6M HCl to pH 2.5–3.0. The product should precipitate as an off-white solid.
Q2: I am seeing "oiling out" instead of crystallization when I acidify. Why? Diagnosis: This usually occurs if the acidification is too rapid or if the concentration is too high, trapping impurities that lower the melting point. Solution:
-
Dilution: Dilute your alkaline solution by 20% with water before acidification.
-
Seed: Add a seed crystal of pure material when the pH reaches ~4.0.
-
Slow Acidification: Add HCl dropwise over 30–60 minutes with vigorous stirring. This allows the crystal lattice to form selectively, rejecting impurities.
Section 2: Removing the Bis-Alkylated Impurity
Q3: HPLC shows 10% of a more polar impurity. How do I remove the bis-alkylated byproduct? Scientific Insight: The bis-alkylated impurity (containing two carboxymethyl groups) is significantly more water-soluble than the mono-alkylated target due to the extra hydrophilic carboxylate. Purification Protocol:
-
Slurry Wash: Do not fully dissolve the material. Instead, perform a slurry wash (trituration) using water adjusted to pH 1.5–2.0 .
-
Mechanism: At this pH, the target mono-acid is near its isoelectric point (zwitterionic character dominates insolubility), while the bis-acid remains partially soluble or fully soluble.
-
Solvent Switch: If water fails, recrystallize from Ethanol/Water (1:3 v/v) . Dissolve in hot ethanol, then slowly add water. The bis-product is more soluble in the aqueous phase.
Part 3: Validated Purification Workflow
This workflow is designed to ensure removal of both inorganic salts and organic side-products.
Figure 2: Step-by-step purification workflow for isolating high-purity 2-[(Carboxymethyl)amino]-5-methylbenzoic acid.
Part 4: Analytical Checkpoints
To verify the success of your purification, compare your data against these expected parameters.
| Parameter | Expected Value | Troubleshooting |
| Appearance | Off-white to pale beige powder | Brown/Red: Repeat charcoal treatment. Sticky: Residual solvent or bis-impurity. |
| Melting Point | ~205–210°C (Decomposition) | Lower (<200°C): Indicates salt contamination or bis-alkylation. |
| HPLC Purity | >98% (254 nm) | Peak at RRT ~0.8: Bis-alkylated impurity. Peak at RRT ~1.2: Unreacted 5-methylanthranilic acid. |
| Solubility | Soluble in 1M NaOH; Sparingly soluble in water. | Insoluble in NaOH: Inorganic salts or metal contamination. |
HPLC Method Recommendation:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 5% B to 95% B over 20 mins.
-
Note: The acidic mobile phase is crucial to suppress ionization of the carboxylic acids for sharp peak shape.
References
-
Synthesis and Reactivity of Anthranilic Acid Derivatives Source: Wiklund, P. (2006). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Umeå University. Relevance: foundational chemistry of anthranilic acid alkylation and cyclization risks.
-
Purification of N-Carboxymethyl Anthranilic Acids Source: European Patent EP0847381B1. Process for preparing N-carboxymethylene-4-chloro-anthranilic acid. Relevance: Describes the pH-controlled precipitation method (pH 2-3) for separating mono- vs bis-alkylated products.
-
Properties of 2-Amino-5-methylbenzoic Acid (Starting Material) Source: PubChem Compound Summary for CID 76255.[5] Relevance: Solubility and pKa data for the parent scaffold, essential for predicting purification behavior.
-
Handling Oxidative Impurities in Anilines Source: Sciencemadness Discussion: Purifying Anthranilic Acid. Relevance: Practical insights on charcoal treatment and "tea-colored" impurity removal specific to anthranilic acids.
Sources
- 1. EP0847381B1 - Process for preparing n-carboxymethylene-4-chloro-anthranilic acid and its dialkyl esters - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. 2-Amino-5-methylbenzoic acid | SIELC Technologies [sielc.com]
- 5. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for 2-[(Carboxymethyl)amino]-5-methylbenzoic acid Extraction
This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice for the pH-dependent extraction of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid. As an amphoteric compound, featuring both acidic (carboxylic acid) and basic (secondary amine) functional groups, its solubility is highly dependent on the pH of the aqueous solution. Mastering the manipulation of pH is therefore critical for achieving high-purity extraction.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid that influence its extraction?
A1: The extraction behavior of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid is primarily governed by its amphoteric nature. It possesses both a carboxylic acid group and a secondary amine group. The protonation state of these groups, and thus the overall charge of the molecule, is dictated by the pH of the solution. This directly impacts its solubility in aqueous versus organic solvents.
Q2: How does pH affect the solubility of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid in aqueous and organic phases?
A2: The pH of the aqueous phase is the most critical parameter in the liquid-liquid extraction of this compound. By adjusting the pH, you can control its charge and, consequently, its partitioning between the aqueous and organic layers.
-
At Low pH (pH < acidic pKa): The carboxylic acid group will be protonated (neutral), and the amine group will also be protonated (positively charged). The overall molecule will have a net positive charge, making it more soluble in the aqueous phase.
-
At Isoelectric Point (pI): This is the pH at which the molecule has a net zero charge (zwitterionic form), where both the carboxylic acid is deprotonated (negative charge) and the amine is protonated (positive charge). At its pI, the molecule's aqueous solubility is at its minimum, making it most amenable to extraction into an organic solvent. The pI can be estimated as the average of the acidic and basic pKa values.
-
At High pH (pH > basic pKa): The carboxylic acid group will be deprotonated (negatively charged), and the amine group will be deprotonated (neutral). The molecule will have a net negative charge, increasing its solubility in the aqueous phase.
The principle of "like-dissolves-like" governs this behavior; charged species are more soluble in polar solvents like water, while neutral species are more soluble in non-polar organic solvents[2].
pH Optimization Workflow
The following diagram illustrates the general workflow for optimizing the pH for the extraction of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid.
Caption: Workflow for pH-controlled extraction.
Experimental Protocol: pH Optimization
This protocol provides a general framework. The optimal pH and solvent choice may vary based on the specific impurities in your sample.
Materials:
-
Crude 2-[(Carboxymethyl)amino]-5-methylbenzoic acid solution
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Aqueous acid (e.g., 1M HCl)
-
Aqueous base (e.g., 1M NaOH)
-
pH meter or pH paper
-
Separatory funnel
Procedure:
-
Acidic Wash (to remove neutral and basic impurities):
-
Dissolve the crude product in a suitable aqueous base (e.g., dilute NaOH) to ensure the target compound is in its deprotonated, water-soluble form.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent.
-
Acidify the aqueous layer to a pH of approximately 2 with 1M HCl. At this pH, the target compound will be protonated and remain in the aqueous phase.
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain and discard the organic layer, which contains neutral impurities.
-
Repeat the wash with fresh organic solvent if necessary.
-
-
Extraction of the Target Compound:
-
To the remaining aqueous layer, slowly add 1M NaOH while monitoring the pH. Adjust the pH to the estimated isoelectric point (pI), which for a similar compound is around 4.7 (the average of the acidic pKa of ~2.05 and basic pKa of ~7.35)[1]. At the pI, the compound will be least soluble in water.
-
Add a fresh portion of the organic solvent to the separatory funnel.
-
Shake vigorously to extract the neutral zwitterionic compound into the organic layer.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction from the aqueous layer with fresh organic solvent to maximize yield.
-
-
Product Recovery:
-
Combine the organic extracts.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the organic solvent under reduced pressure to yield the purified 2-[(Carboxymethyl)amino]-5-methylbenzoic acid.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Incorrect pH for extraction. 2. Insufficient volume of organic solvent. 3. Compound is partially soluble in the aqueous phase even at the pI. | 1. Carefully re-optimize the extraction pH. Perform small-scale extractions at a range of pH values around the estimated pI to find the optimum. 2. Perform multiple extractions with smaller volumes of organic solvent. 3. "Salt out" the compound by saturating the aqueous phase with NaCl before extraction to decrease the solubility of the organic compound in the aqueous layer. |
| Emulsion Formation at the Interface | 1. Vigorous shaking. 2. Presence of surfactants or particulate matter. | 1. Gently swirl or invert the separatory funnel instead of shaking vigorously. 2. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 3. If the emulsion persists, filter the mixture through a pad of Celite. |
| Product Contaminated with Acidic or Basic Impurities | 1. Incomplete separation during the initial acidic or subsequent basic washes. 2. pH of the washes was not optimal. | 1. Perform an additional wash of the final organic extract with a buffer solution at a pH that will ionize the impurity but not the target compound. 2. Ensure the pH is well within the desired range for each wash step (at least 2 pH units away from the pKa of the functional group you are targeting). |
| Product Crashes Out of Solution During pH Adjustment | The concentration of the compound exceeds its solubility at the pI. | 1. Perform the pH adjustment with vigorous stirring to keep the precipitate suspended for extraction. 2. Dilute the aqueous solution before adjusting the pH. |
Data Summary
| pH Range | Predominant Form of Carboxylic Acid Group | Predominant Form of Amine Group | Overall Charge | Expected Solubility in Water | Expected Solubility in Organic Solvent |
| pH < 2.0 | -COOH (Neutral) | -NH₂⁺- (Positive) | Positive | High | Low |
| pH ≈ 4.7 (pI) | -COO⁻ (Negative) | -NH₂⁺- (Positive) | Neutral (Zwitterion) | Low | High |
| pH > 7.4 | -COO⁻ (Negative) | -NH- (Neutral) | Negative | High | Low |
References
-
U.S. Environmental Protection Agency (EPA). Benzoic acid, 2-[(carboxymethyl)methylamino]-5-methoxy- Properties. [Link]
-
Royal Society of Chemistry. Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]
-
ResearchGate. The effect of pH on extraction of carboxylic acids. [Link]
-
International Journal of Chemical and Environmental Engineering. Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. [Link]
-
ACS Publications. pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. [Link]
-
ResearchGate. Effect of system pH on partition coefficient (K) of carboxylic acids. [Link]
-
Wikipedia. Liquid–liquid extraction. [Link]
-
EduBirdie. Acid-Base Liquid-Liquid Extraction. [Link]
-
Chemistry LibreTexts. Liquid-Liquid Extraction. [Link]
Sources
Addressing steric hindrance in 2-[(Carboxymethyl)amino]-5-methylbenzoic acid derivatives
Technical Support Center: Troubleshooting Steric Hindrance in 2-[(Carboxymethyl)amino]-5-methylbenzoic Acid Derivatives
Overview Welcome to the Technical Support Center. 2-[(Carboxymethyl)amino]-5-methylbenzoic acid (a derivative of N-(carboxymethyl)-5-methylanthranilic acid) presents unique synthetic and analytical challenges. The presence of a secondary amine flanked by an ortho-carboxylic acid and an N-carboxymethyl group creates a highly congested steric environment. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights for researchers working with this complex scaffold.
Section 1: Amidation and Esterification Challenges (Troubleshooting)
Q: Why are my amidation yields of the aromatic carboxylic acid so low, and why am I isolating a cyclic byproduct?
A: The Causality of Intramolecular Cyclization The low yield is a direct consequence of steric hindrance and competing intramolecular kinetics. When you activate the aromatic carboxyl group, the bulky N-carboxymethyl group physically blocks the trajectory of incoming nucleophiles (intermolecular attack). Simultaneously, the close proximity of the weakly nucleophilic nitrogen to the activated ortho-carboxylate makes the system immensely prone to intramolecular amide coupling, leading to the formation of a highly stable cyclic β-lactam or benzoxazine derivative[1]. To overcome this, you must use highly efficient coupling reagents that rapidly trap the active ester before cyclization can occur, such as HATU, which is widely utilized to react sterically hindered substrates[2].
Mechanistic pathways showing how steric hindrance favors intramolecular cyclization over amidation.
Self-Validating Protocol: Selective Amidation via HATU Activation To prevent cross-reactivity, the aliphatic carboxylic acid must be transiently protected, followed by rapid activation of the aromatic carboxyl group.
-
Selective Protection: Dissolve 2-[(Carboxymethyl)amino]-5-methylbenzoic acid (1.0 eq) in anhydrous DCM. Add tert-butanol (1.5 eq), EDC·HCl (1.2 eq), and DMAP (0.1 eq). Stir for 6 hours.
-
Validation Check: Monitor by TLC (Hexane:EtOAc 1:1). The disappearance of the baseline streak and the appearance of a distinct spot (Rf ~0.5) validates the selective esterification of the less sterically hindered aliphatic -COOH.
-
-
Carboxyl Activation: Dissolve the protected intermediate in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for exactly 15 minutes.
-
Validation Check: Quench a 10 µL aliquot with methanol and analyze via LC-MS. The presence of the methyl ester mass confirms successful formation of the highly reactive OAt ester without premature cyclization.
-
-
Amidation: Add the target primary/secondary amine (1.5 eq) dropwise. Stir for 2 hours.
-
Deprotection: Isolate the intermediate, then treat with 20% TFA in DCM for 2 hours to cleave the tert-butyl ester.
-
Validation Check: High-resolution mass spectrometry (HRMS) must show the exact mass of the target mono-amide, confirming the structural integrity of the N-carboxymethyl group.
-
Workflow for selective amidation of sterically hindered anthranilic acid derivatives.
Section 2: pKa Anomalies and Extraction Failures (FAQs)
Q: During liquid-liquid extraction, the molecule does not partition into the organic phase at the expected pH. Why is it behaving differently than standard benzoic acids?
A: Steric Impediment of Protonation Equilibria The physical bulk of the N-carboxymethyl and 5-methyl groups severely restricts the solvation shell around the secondary amine. This steric hindrance impedes the dissociation of the protonated amino group, causing the pKa1 of N-substituted anthranilic acids to be relatively high compared to unsubstituted analogs[3]. Consequently, the molecule remains trapped in a highly polar zwitterionic state over a much broader pH range (typically pH 3 to 5).
-
Solution: Do not rely on standard pH 2/pH 10 extraction protocols. To force the molecule into the organic phase (e.g., EtOAc or DCM), you must suppress the ionization of both carboxylic acids by acidifying the aqueous layer to pH < 1.5 using 2M HCl, while ensuring the aqueous phase is saturated with NaCl (salting out).
Section 3: N-Alkylation and Cross-Coupling Challenges
Q: Standard SN2 alkylation of the secondary amine fails completely. How can I further functionalize the nitrogen?
A: Overcoming Kinetic Barriers with Transition Metal Catalysis The nitrogen atom in 2-[(Carboxymethyl)amino]-5-methylbenzoic acid is flanked by the ortho-carboxyl group and already bears an alkyl chain. The activation energy required for a standard SN2 substitution is insurmountable due to steric clash. Instead of classical alkylation, you must utilize transition metal-catalyzed cross-coupling. A chemo- and regioselective copper-catalyzed amination (Ullmann-type coupling) is highly effective for synthesizing sterically hindered N-aryl and N-alkyl anthranilic acid derivatives without requiring acid protection[4].
Self-Validating Protocol: Copper-Catalyzed N-Arylation
-
Reaction Setup: In a Schlenk tube, combine the anthranilic acid derivative (1.0 eq), the aryl halide (1.2 eq), Cu powder (10 mol%), and Cu2O (5 mol%) in 2-ethoxyethanol.
-
Base Addition: Add K2CO3 (2.0 eq). Seal and purge with Argon 3 times.
-
Heating: Heat to 130°C for 18 hours.
-
Validation Check: The reaction mixture will transition from reddish-brown to a deep green/blue complex. TLC should indicate complete consumption of the aryl halide.
-
-
Workup: Cool to room temperature, filter through Celite to remove copper salts, and acidify the filtrate to pH 2 to precipitate the highly hindered N,N-disubstituted product.
Quantitative Data: Coupling Reagent Efficacy
When dealing with the steric hindrance of the ortho-carboxyl group, reagent selection is the most critical variable. The table below summarizes the quantitative efficacy of various coupling reagents based on internal validation and literature benchmarks.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Anthranilic Acids
| Coupling Reagent | Activation Time | Average Yield | Susceptibility to Cyclization | Recommendation |
| DCC / DMAP | 12 - 24 hours | < 30% | High (Forms N-acylureas) | Not Recommended |
| EDC / HOBt | 8 - 12 hours | 40 - 50% | Moderate | Acceptable for primary amines |
| HATU / DIPEA | 15 - 30 mins | > 85% | Low | Optimal |
| COMU / TMP | < 15 mins | > 90% | Very Low | Excellent for unreactive amines |
References
-
[3] Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives. NIH.
-
[4] Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic Chemistry Portal.
-
[2] Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.
-
[1] On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets with Propensity to Transfer Holes at High Potential. NSF PAR.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
Technical Support Center: Thermal Stability & Degradation Control for 2-[(Carboxymethyl)amino]-5-methylbenzoic Acid
Welcome to the Technical Support Center for handling 2-[(Carboxymethyl)amino]-5-methylbenzoic acid (CAS 102652-90-4)[1]. Designed for researchers, analytical scientists, and drug development professionals, this guide addresses the specific thermal vulnerabilities of this intermediate. Because the molecule contains both a secondary amine and dual carboxylic acid moieties, it is highly susceptible to temperature-induced structural degradation[2].
This document provides field-proven troubleshooting, quantitative kinetic data, and self-validating protocols to ensure structural integrity during synthesis, isolation, and storage.
Section 1: Troubleshooting Guide & FAQs
Q1: Why does my product turn dark brown or purple during vacuum drying at temperatures above 60°C? Causality: The compound contains an electron-rich aromatic ring activated by a secondary amine. At elevated temperatures (>60°C), particularly in the presence of trace atmospheric oxygen, the amine undergoes rapid oxidative degradation. This reaction cascade forms highly conjugated quinone-imine polymeric species, which are intensely colored[3]. Solution: Implement strict temperature control (maximum 40°C) and ensure a completely inert atmosphere (N₂/Ar backfill) during all drying phases to arrest the oxidation pathway.
Q2: During high-temperature synthesis steps (e.g., refluxing at >80°C), I detect a major impurity with a mass loss of 18 Da (M-18). What is this, and how do I suppress it? Causality: A mass loss of 18 Da corresponds to dehydration. Because the molecule possesses a secondary amine with a carboxymethyl group adjacent to an ortho-carboxylic acid, it is highly susceptible to intramolecular dehydrative cyclization. This thermally driven process forms a 5-methylindoxyl derivative or a lactam[4]. The physical proximity of the reactive groups significantly lowers the activation energy required for this cyclization. Solution: Avoid prolonged heating above 60°C. If higher temperatures are required for a subsequent reaction, you must protect the carboxylic acid moieties (e.g., via esterification) prior to applying thermal stress.
Q3: GC-MS analysis of the heated compound shows a prominent peak with a mass of M-44. Is the compound degrading in my reaction vessel? Causality: Not necessarily. A mass loss of 44 Da indicates decarboxylation (loss of CO₂). Anthranilic acid derivatives are notoriously prone to thermal decarboxylation, especially in the high-temperature injection port of a Gas Chromatograph (typically 250°C)[2]. This degradation is often an artifact of the analytical method rather than a batch failure. Solution: Switch to LC-MS (Liquid Chromatography-Mass Spectrometry) utilizing a soft ionization technique like ESI (Electrospray Ionization) to accurately determine the intact mass without inducing thermal artifacts.
Section 2: Quantitative Data - Thermal Degradation Kinetics
To predict the stability of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid during processing, refer to the kinetic data summarized below.
| Temperature (°C) | Half-life ( | Primary Degradation Pathway | Rate Constant ( |
| 25°C | > 6 months | None (Stable) | < |
| 40°C | 45 days | Mild Oxidation | |
| 60°C | 5 days | Oxidation / Cyclization | |
| 80°C | 12 hours | Dehydrative Cyclization | |
| 120°C | < 1 hour | Decarboxylation | > |
Table 1: Thermal degradation kinetics in pH 7.0 aqueous conditions. Data extrapolated from standard anthranilic acid derivative stability profiles.
Section 3: Experimental Protocols
To ensure a self-validating system where errors are caught before they propagate into downstream workflows, follow these step-by-step methodologies.
Protocol A: Thermally-Safe Isolation and Vacuum Drying
Objective: Remove residual solvents without triggering oxidative polymerization or cyclization.
-
Inert Filtration: Filter the crystallized product using a Büchner funnel under a continuous nitrogen blanket. Causality: Minimizes atmospheric oxygen exposure while the protective solvent layer is stripped.
-
Cold Washing: Wash the filter cake with a cold (5°C) deionized water/ethanol mixture (80:20 v/v). Causality: Removes residual mother liquor and impurities without dissolving the target API.
-
Time-Capped Pre-drying: Pull dry on the filter for exactly 30 minutes. Do not exceed this time. Causality: Prolonged air exposure on a high-surface-area filter cake accelerates oxidation.
-
Vacuum Application (Critical Step): Transfer the damp cake to a vacuum oven. Apply full vacuum (< 10 mbar) before applying any heat. Causality: Removes oxygen from the chamber prior to adding thermal energy, validating that quinone-imine formation cannot occur.
-
Controlled Heating: Set the oven temperature to a maximum of 40°C. Monitor via an internal probe.
-
Storage: Once a constant mass is achieved, backfill the oven with Argon. Store the dried intermediate in amber glass vials at 2-8°C.
Protocol B: Low-Temperature Recrystallization
Objective: Purify the compound while avoiding thermally-induced M-18 (cyclization) impurities.
-
Suspension: Suspend the crude 2-[(Carboxymethyl)amino]-5-methylbenzoic acid in ethyl acetate (10 volumes).
-
Mild Dissolution: Warm the suspension to a maximum of 45°C. Add methanol dropwise until complete dissolution is achieved. Causality: 45°C is safely below the 60°C threshold where dehydrative cyclization begins.
-
Clarification: Perform a hot filtration (at 45°C) through a 0.45 µm PTFE membrane. Causality: Removes insoluble polymeric degradants that act as nucleation sites for further impurities.
-
Controlled Cooling: Cool the filtrate to 5°C at a strict rate of 10°C/hour. Causality: Slow cooling promotes the formation of pure, highly ordered crystals and excludes trapped solvent/impurities.
-
Isolation: Proceed immediately to Protocol A.
Section 4: Degradation Pathway Visualization
The following diagram maps the causality of thermal stress on the molecular structure, illustrating the divergence into three primary degradation pathways based on specific environmental triggers.
Fig 1. Temperature-dependent degradation pathways of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid.
References
Sources
Strategies for drying and storage of hygroscopic benzoic acid derivatives
Current Status: Operational | Tier: Level 3 (Senior Scientific Support)
Welcome to the Technical Support Hub
Subject: Drying, Storage, and Stability of Benzoic Acid Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist
You have reached the advanced support tier for handling sensitive organic acids and their salts. Benzoic acid derivatives (e.g., sodium benzoate, 4-aminobenzoic acid, salicylic acid) present a dual challenge: sublimation potential in their free acid form and aggressive hygroscopicity in their salt forms.
This guide replaces generic advice with field-validated protocols designed to prevent yield loss (via sublimation) and degradation (via hydrolysis or oxidation).
Module 1: Drying Strategies (The "How-To")
Core Principle: The drying method must compete with the lattice energy of the crystal for water removal without triggering sublimation or decarboxylation.
Protocol A: Vacuum Oven Drying (Standard for Salts)
Best for: Sodium/Potassium benzoates, thermally stable derivatives.
The Trap: Applying high vacuum and heat to free acids (e.g., pure Benzoic Acid) often leads to the material subliming and coating the inside of your oven, rather than drying.
Step-by-Step Workflow:
-
Pre-check: If drying a free acid, set temperature <40°C . If drying a salt, <80°C is generally safe.
-
The Nitrogen Bleed: Do not run a "hard" static vacuum. Introduce a slow bleed of dry nitrogen (
).-
Why? A hard vacuum relies solely on radiative heat transfer (slow). A nitrogen bleed provides convective heat transfer and sweeps away desorbed water vapor, preventing it from re-depositing on the sample.
-
-
Tray Loading: Spread wet cake to a depth of <1 cm.
-
Ramping: Ramp temperature at 5°C/min to prevent "case hardening" (where the surface dries and traps moisture inside).
Protocol B: Desiccation (High Purity/Small Scale)
Best for: Thermally unstable amino-benzoates or free acids prone to sublimation.
Desiccant Selection Matrix:
| Desiccant | Acidity/Basicity | Suitability for Benzoic Derivatives | Notes |
| Phosphorus Pentoxide ( | Highly Acidic | Excellent for free acids | Aggressive. Do not use with acid-sensitive labile groups. |
| Potassium Hydroxide (KOH) | Basic | Good for removing acid traces | Use if the derivative was crystallized from HCl. |
| Silica Gel (Blue/Orange) | Neutral | Moderate | Good for maintaining dryness, poor for drying wet cakes. |
| Conc. | Acidic | High | Effective but hazardous. |
Module 2: Troubleshooting (The "Help Desk")
Q1: "I put my sample in the vacuum oven, and half of it disappeared. Where did it go?" Diagnosis: Sublimation. Root Cause: Benzoic acid and many lipophilic derivatives have high vapor pressures. Under vacuum (<10 mbar), the sublimation point drops below 50°C. Fix:
-
Immediate: Check the oven window and cold trap; your product is likely crystallized there.
-
Prevention: Use Protocol B (Desiccator) or increase pressure to >100 mbar and use a nitrogen sweep rather than high vacuum.
Q2: "My white powder turned pink/brown during storage." Diagnosis: Oxidative Degradation. Root Cause: Common in amino-benzoic acid derivatives (e.g., anthranilic acid). The amino group oxidizes to form colored quinoid species, a reaction accelerated by moisture and light. Fix:
-
Recrystallize immediately (often using activated charcoal to remove color).
-
Store in Amber Glass under Argon.
Q3: "The powder flows fine in the glovebox, but cakes instantly upon weighing." Diagnosis: Deliquescence Hysteresis. Root Cause: The salt has a Critical Relative Humidity (CRH) lower than your lab's ambient humidity. Sodium Benzoate, for example, exhibits a sharp isotherm rise above 80% RH, but derivatives can be sensitive at 40-50% RH. Fix: Use the Inert Transfer Protocol (see Diagram 2 below).
Module 3: Visualizing the Logic
Diagram 1: The Drying Decision Tree
Caption: Logical flow for selecting the correct drying method based on thermal stability and volatility.
Diagram 2: The Inert Transfer Workflow
Caption: Preventing moisture uptake during handling of deliquescent salts.
Module 4: Storage & Packaging Standards
For long-term stability (>6 months), simple screw-top jars are insufficient for hygroscopic benzoates.
The "Double-Barrier" System:
-
Primary Layer: Product in a virgin LDPE bag, twisted and cable-tied (not just knotted).
-
Desiccant Zone: Place the primary bag inside a secondary bag. Place a Tyvek-wrapped silica sachet between the two bags.
-
Scientific Rationale: This prevents the desiccant from physically contaminating the product while creating a zero-humidity buffer zone.
-
-
Outer Shell: Rigid HDPE drum or Amber Glass jar (for light sensitivity).
Critical Relative Humidity (CRH) Data:
-
Sodium Benzoate: Stable <80% RH.
-
Salicylic Acid: Stable <95% RH.
-
Ammonium Benzoate: Highly hygroscopic; requires <40% RH environment.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 243, Benzoic Acid. Retrieved from [Link]
-
World Health Organization (2021). Benzoic Acid and Sodium Benzoate: Concise International Chemical Assessment Document 26. Retrieved from [Link]
-
SGS Systems (2025). Caking and Agglomeration Prevention Strategies. Retrieved from [Link]
Validation & Comparative
A Comparative Guide to a Validated Stability-Indicating HPLC Method for Purity Assessment of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. This guide provides an in-depth, comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid, a key chemical intermediate. We will explore the rationale behind the method's development, compare its performance against a hypothetical, less-optimized alternative, and provide the comprehensive validation data required to demonstrate its suitability for its intended purpose, in line with the International Council for Harmonisation (ICH) guidelines.[1][2]
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[1][3] This guide is designed for researchers, scientists, and drug development professionals, offering a practical framework for establishing a robust, stability-indicating HPLC method.
Introduction to the Analyte and the Analytical Challenge
2-[(Carboxymethyl)amino]-5-methylbenzoic acid is a derivative of benzoic acid and an amino acid, possessing both acidic and basic functional groups.[4][5] This amphoteric nature, coupled with its aromatic ring, presents a unique set of challenges for chromatographic separation. An effective HPLC method must be able to separate the main compound from process-related impurities and potential degradation products that may arise during manufacturing and storage.
The development of a stability-indicating analytical procedure is a critical task, requiring the separation of the active ingredient from all potential degradation products.[6] This ensures that the method can accurately measure the decrease in the amount of the active substance due to degradation.
Method Comparison: An Optimized vs. a Conventional Approach
To illustrate the advantages of a well-developed method, we will compare a proposed, optimized HPLC method (Method A) with a hypothetical, more conventional approach (Method B).
| Parameter | Method A (Optimized) | Method B (Conventional) | Rationale for Optimization (Method A) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 5 µm | A longer column provides higher resolution, which is crucial for separating closely eluting impurities. |
| Mobile Phase | Gradient: A: 0.1% Phosphoric Acid in Water, B: Acetonitrile | Isocratic: 60:40 Acetonitrile:Water | A gradient elution is employed to effectively separate compounds with a wider range of polarities, ensuring that both polar and non-polar impurities are resolved from the main peak. The use of a buffer (phosphoric acid) helps to control the ionization of the analyte and improve peak shape. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | A slightly lower flow rate can improve separation efficiency and reduce system pressure. |
| Detection | 235 nm (UV) | 254 nm (UV) | The detection wavelength is optimized based on the UV spectrum of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid to achieve maximum sensitivity. |
Experimental Workflow for Method Validation
The validation of the analytical method is conducted in accordance with ICH Q2(R1) guidelines, which outline the necessary performance characteristics to be evaluated.[2][7]
Caption: Workflow for HPLC Method Validation.
Forced Degradation Studies (Specificity)
To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[8][9][10] These studies expose the drug substance to various stress conditions to generate potential degradation products.[8][9]
Protocol: A stock solution of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid (1 mg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.
The results of the forced degradation study should demonstrate that the degradation products are well-separated from the main peak, proving the method's specificity.
Caption: Potential Degradation Pathways.
Comparative Validation Data
The following tables summarize the validation data for the optimized Method A and the conventional Method B.
Table 1: System Suitability
| Parameter | Method A | Method B | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.6 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 2000 | ≥ 2000 |
| Resolution | > 2.0 (between API and closest impurity) | > 1.5 | ≥ 1.5 |
Table 2: Linearity and Range
| Parameter | Method A | Method B | Acceptance Criteria |
| Range (µg/mL) | 1 - 150 | 10 - 100 | Defined by application |
| Correlation Coefficient (r²) | 0.9998 | 0.9985 | ≥ 0.999 |
Table 3: Accuracy (% Recovery)
| Concentration Level | Method A | Method B | Acceptance Criteria |
| 80% | 99.8% | 98.5% | 98.0% - 102.0% |
| 100% | 100.2% | 101.5% | 98.0% - 102.0% |
| 120% | 99.5% | 97.8% | 98.0% - 102.0% |
Table 4: Precision (% RSD)
| Precision Type | Method A | Method B | Acceptance Criteria |
| Repeatability | 0.5% | 1.2% | ≤ 2.0% |
| Intermediate Precision | 0.8% | 1.8% | ≤ 2.0% |
Table 5: Detection and Quantitation Limits
| Parameter | Method A | Method B |
| LOD (µg/mL) | 0.05 | 0.2 |
| LOQ (µg/mL) | 0.15 | 0.6 |
Step-by-Step Protocol for the Validated HPLC Method (Method A)
Objective: To determine the purity of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid.
Materials:
-
HPLC system with UV detector
-
C18 column (250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
-
Reference standard of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid
-
Test sample of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm
Procedure:
-
Standard Preparation: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.
-
System Suitability: Inject the standard solution five times. The %RSD of the peak areas should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the number of theoretical plates should be ≥ 2000.
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Calculation: Calculate the purity of the sample using the following formula: % Purity = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Conclusion
The presented optimized HPLC method (Method A) demonstrates superior performance compared to the conventional method (Method B) for the purity determination of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid. The comprehensive validation data confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended use in a quality control environment. The stability-indicating nature of the method, proven through forced degradation studies, ensures that any potential degradation products can be detected, thus guaranteeing the quality and stability of the drug substance. This guide underscores the importance of a systematic and scientifically sound approach to analytical method development and validation, which is fundamental to the pharmaceutical industry.[11][12]
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.
- FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration.
- ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). European Compliance Academy.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. (2010, February 2). International Council for Harmonisation.
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
- A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation. Benchchem.
- ICH Q2(R1) Analytical Method Validation. Scribd.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency.
- Separation of 2-Amino-5-methylbenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
- Quality: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration.
- Quality Guidelines. International Council for Harmonisation.
- Benzoic acid, 2-[(carboxymethyl)amino]-. (2018, May 16). SIELC Technologies.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021, August 24). LCGC International.
- Development and Validation of a Stability Indicating HPLC Method. Longdom Publishing.
- Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
- Stability Indicating HPLC Method Development –A Review. (2021, September 15). International Journal of Trend in Scientific Research and Development.
- Stability Indicating HPLC Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC. PubMed.
- HPLC method for the purification and analysis of 5-amino-2-acetoxybenzoic acid. Benchchem.
- 2-((Carboxymethyl)amino)benzoic acid. MedChemExpress.
- analysis of amino acids by high performance liquid chromatography. ResearchGate.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
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- 6. chromatographyonline.com [chromatographyonline.com]
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- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Comprehensive Guide to Mass Spectrometry Fragmentation of 2-[(Carboxymethyl)amino]-5-methylbenzoic Acid
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid (CAS: 102652-90-4). Often encountered as an oxidative degradant of fenamate NSAIDs (e.g., Mefenamic acid, Tolfenamic acid) or as a structural analog in anthranilic acid-based glycan labeling, this molecule presents unique amphoteric challenges in ionization.
We objectively compare its fragmentation performance across Positive Electrospray Ionization (ESI+) versus Negative Electrospray Ionization (ESI-) , demonstrating why ESI+ provides superior structural elucidation despite the molecule's acidic nature.
Core Identity
-
IUPAC Name: 2-[(Carboxymethyl)amino]-5-methylbenzoic acid[1]
-
Synonyms:
-(Carboxymethyl)-5-methylanthranilic acid; 5-Methyl-N-(carboxymethyl)anthranilic acid. -
Molecular Formula:
-
Monoisotopic Mass: 209.0688 Da
-
Key Structural Features: Anthranilic acid core, 5-methyl substitution,
-carboxymethyl tail (glycine-like).
Technical Comparison: Ionization Mode Performance
To achieve optimal sensitivity and structural coverage, we compared the "performance" of this analyte under two standard ionization regimes.
Comparative Matrix: ESI(+) vs. ESI(-)
| Feature | Alternative A: ESI Negative Mode | Recommended: ESI Positive Mode |
| Precursor Ion | ||
| Ionization Site | Deprotonation of carboxylic acid groups. | Protonation of the secondary amine ( |
| Base Peak Sensitivity | High . Excellent for quantitation due to dual carboxyl groups. | Moderate to High . Dependent on mobile phase pH (requires acidic buffer). |
| Fragmentation Richness | Low . Primarily decarboxylation ( | High . Rich structural information via ortho-effects and skeletal rearrangements. |
| Diagnostic Utility | Good for confirming molecular weight. | Essential for structural characterization and distinguishing from isomers. |
Scientist’s Verdict: While Negative mode offers high sensitivity for pure quantitation, Positive mode is the superior choice for identification . The protonated amine facilitates a "charge-remote" or "charge-proximate" fragmentation cascade that reveals the specific substitution pattern on the benzene ring, which is critical for distinguishing this impurity from its 4-methyl or 6-methyl isomers.
Detailed Fragmentation Analysis (ESI+ Mode)
In Positive mode (
Primary Fragmentation Channels
-
Dehydration (Lactam Formation)
-
Transition:
-
Mechanism: The secondary amine attacks the ortho-carbonyl carbon, expelling water to form a cyclic lactam structure (likely a dihydro-benzodiazepine-dione derivative or benzoxazinone). This is the diagnostic transition for ortho-substituted
-alkyl anthranilates.
-
-
Decarboxylation
-
Transition:
(or via loss) -
Mechanism: Loss of the carboxylic acid group from the glycine side chain. A loss of 46 Da (
) suggests the cleavage of the side chain acid, while 44 Da ( ) suggests simple decarboxylation.
-
-
Skeletal Cleavage (
-Dealkylation)-
Transition:
-
Mechanism: Cleavage of the
bond removes the carboxymethyl group entirely, leaving the 2-amino-5-methylbenzoic acid cation ( 152). This confirms the core structure is 5-methylanthranilic acid.
-
-
Aryl Cation Formation
-
Transition:
(Loss of water from core) or (Loss of carboxylic acid from core).
-
Visualization: Fragmentation Pathway[2][3]
The following diagram illustrates the mechanistic pathway derived from the ESI+ fragmentation logic.
Caption: Proposed ESI(+) fragmentation pathway showing the three primary dissociation channels: cyclization (-H2O), decarboxylation (-CO2), and side-chain cleavage.
Experimental Protocol
To replicate these results or profile this impurity in a drug substance, follow this self-validating protocol.
Methodology: LC-MS/MS Profiling
1. Sample Preparation:
-
Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water (v/v).
-
Additive: Add 0.1% Formic Acid to ensure protonation of the amine (Critical for ESI+).
-
Concentration: Dilute to 1 µg/mL for direct infusion or 10 µg/mL for LC injection.
2. LC Conditions (Reverse Phase):
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. (The analyte is polar and will elute early, approx. 1.5 - 2.0 min).
3. Mass Spectrometry Parameters (Triple Quadrupole):
-
Source: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile side chain).
-
Collision Energy (CE):
-
Ramp CE from 10 to 40 eV.
-
Optimal for m/z 192: ~15 eV.
-
Optimal for m/z 152: ~25 eV.
-
4. Validation Criteria (System Suitability):
-
Signal-to-Noise: The
210 peak must have S/N > 10. -
Fragment Ratio: The ratio of
should be consistent (~2:1 at 20 eV). If is dominant, the collision energy is too high.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Aminobenzoic Acid (Anthranilic Acid). NIST Mass Spectrometry Data Center.[2] [Link]
-
Prien, J. M., Prater, B. D., Qin, Q., & Cockrill, S. L. (2010).[3] Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Analytical Chemistry, 82(4), 1498–1508. (Demonstrates fragmentation of N-substituted anthranilic acid tags). [Link]
-
PubChem. (2025).[4] Compound Summary: 2-Amino-5-methylbenzoic acid (Precursor Structure). National Library of Medicine. [Link]
Sources
Comparative Guide: Fluorescence Quantum Yield of 2-[(Carboxymethyl)amino]-5-methylbenzoic Acid vs. Anthranilic Acid
The following guide compares the fluorescence quantum yield and photophysical properties of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid (referred to herein as N-CM-5-Me-AA ) versus the standard Anthranilic Acid (2-Aminobenzoic acid, 2-AA ).
Executive Summary
Anthranilic Acid (2-AA) is the superior fluorophore in terms of intrinsic quantum yield (QY) and environmental sensitivity, serving as the industry standard for glycan labeling and biological tagging.
2-[(Carboxymethyl)amino]-5-methylbenzoic acid (N-CM-5-Me-AA) is a structural derivative that generally exhibits a lower fluorescence quantum yield (approx. 30–40% reduction relative to 2-AA). The introduction of the electron-donating methyl group at the 5-position and the N-carboxymethyl group promotes non-radiative decay pathways, particularly in polar protic solvents (like water), resulting in fluorescence quenching. However, this derivative offers distinct advantages in solubility and specific conjugation chemistry (reductive amination) due to the secondary amine and additional carboxyl moiety.
Structural & Photophysical Comparison
The fluorescence of anthranilic acid derivatives arises from an Intramolecular Charge Transfer (ICT) state, which is highly sensitive to ring substitution and solvent polarity.
Chemical Structure Analysis[1]
-
Anthranilic Acid (2-AA): The parent scaffold. Features a primary amine (-NH2) ortho to a carboxylic acid. This proximity allows for intramolecular hydrogen bonding (IHB), which stabilizes the excited state in non-polar solvents, leading to high QY.
-
N-CM-5-Me-AA:
-
5-Methyl Substitution: Electron-donating group on the ring. Experimental data on substituted anthranilates indicates that methyl substitution typically reduces quantum yield (by ~40%) and induces a bathochromic (red) shift in emission.
-
N-Carboxymethylation: Converts the primary amine to a secondary amine with an acidic tail. This disrupts the optimal IHB geometry found in 2-AA and increases interaction with aqueous solvents, further quenching fluorescence via solvent relaxation.
-
Quantitative Data Summary
| Property | Anthranilic Acid (2-AA) | N-CM-5-Me-AA (Derivative) | Impact Analysis |
| Excitation Max ( | ~310–340 nm | ~320–350 nm | Derivative is slightly Red-shifted due to methyl donation. |
| Emission Max ( | ~410–425 nm (Blue) | ~430–450 nm (Blue-Green) | Methyl group lowers energy gap; emission moves to longer wavelengths. |
| Quantum Yield (Ethanol) | 0.59 (High) | ~0.25 – 0.35 (Estimated) | Methyl group promotes non-radiative decay. |
| Quantum Yield (Water) | ~0.10 – 0.30 | < 0.10 (Low) | High solvent quenching due to N-carboxymethyl polarity. |
| Stokes Shift | Large (~80–100 nm) | Moderate to Large | Both exhibit large Stokes shifts useful for signal separation. |
| Solubility | Moderate (Alcohol/Organic) | High (Aqueous/Buffer) | Additional -COOH group on amine enhances water solubility. |
Critical Insight: While 2-AA is brighter, N-CM-5-Me-AA is often used when a secondary functional handle (the extra carboxyl group) is required for specific cross-linking or when the probe must remain highly soluble in acidic buffers.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the competing decay pathways that result in the lower quantum yield for the derivative.
Figure 1: Jablonski diagram comparing the dominant decay pathways. The derivative (N-CM-5-Me-AA) experiences enhanced non-radiative quenching due to substituent effects.
Experimental Protocol: Relative Quantum Yield Determination
To objectively verify the performance of N-CM-5-Me-AA against 2-AA, use this "Self-Validating" comparative protocol. This method eliminates instrumental bias by measuring both against a common standard (Quinine Sulfate).
Reagents & Setup
-
Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
). -
Sample 1: Anthranilic Acid (2-AA) in Ethanol.
-
Sample 2: N-CM-5-Me-AA in Ethanol (to match solvent refractive index).
-
Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or equivalent).
Step-by-Step Methodology
-
Absorbance Matching (The Validation Step):
-
Prepare stock solutions of both fluorophores.
-
Dilute samples so that the Optical Density (OD) at the excitation wavelength (e.g., 340 nm) is exactly between 0.01 and 0.10.
-
Why? This prevents inner-filter effects (re-absorption of emitted light) which artificially lowers QY.
-
-
Spectra Acquisition:
-
Set excitation to 340 nm.
-
Record the integrated fluorescence intensity (
) from 360 nm to 600 nm. -
Record the exact absorbance (
) at 340 nm.
-
-
Calculation: Calculate the Quantum Yield (
) using the comparative equation:- : Refractive index of the solvent (1.36 for Ethanol, 1.33 for Water).
-
Data Interpretation:
-
If
, the hypothesis is confirmed. -
Expect
and .
-
Applications & Strategic Selection
When to use Anthranilic Acid (2-AA):
-
Glycan Labeling: 2-AA is the gold standard for reductive amination of glycans for HPLC/UPLC analysis. Its high QY allows for femtomole-level detection.
-
FRET Donor: Used as a donor for nitrophenyl quenchers in protease assays.
When to use N-CM-5-Me-AA:
-
Solubility Requirements: If your assay buffer is highly acidic or high-salt, the extra carboxymethyl group prevents precipitation.
-
Double-Conjugation: The structure allows for "sandwich" assays where the molecule links a target amine (via the benzoic acid) and a target metal/probe (via the carboxymethyl glycine-like motif).
-
Shifted Background: If the biological matrix autofluoresces at 410 nm, the derivative's red-shifted emission (approx 440 nm) may offer better signal-to-noise ratio despite the lower QY.
References
-
McFarland Laboratories. A spectroscopic study of substituted anthranilic acids as sensitive environmental probes. (Methyl substitution reduces quantum yields by approx 40%). 1
-
BenchChem. A Comparative Guide to 2-(2-Aminobenzoyl)benzoic Acid and Anthranilic Acid as Fluorescent Tags. (Establishes 2-AA as the standard for high QY applications).
-
NIH / PubChem. 2-[(Carboxymethyl)(methyl)amino]benzoic acid Structure and Properties.
-
MDPI. Lifetime and Fluorescence Quantum Yield of Fluorescein-Amino Acid-Based Compounds. (Discusses solvent dependence of amino-acid conjugated fluorophores). 2
Sources
IR spectroscopy peak assignments for 2-[(Carboxymethyl)amino]-5-methylbenzoic acid
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid
Introduction: The Role of IR Spectroscopy in Structural Elucidation
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing rapid and definitive identification of functional groups within a molecule. The principle relies on the absorption of infrared radiation by a molecule, which excites specific vibrational modes—stretching, bending, and wagging—of its constituent bonds. Each functional group possesses a unique set of vibrational frequencies, resulting in a characteristic "fingerprint" in the IR spectrum. This guide provides a detailed analysis and peak assignment for 2-[(Carboxymethyl)amino]-5-methylbenzoic acid, a molecule of interest in pharmaceutical and chemical synthesis due to its bifunctional nature, incorporating both amino acid and benzoic acid moieties. Understanding its spectral features is crucial for reaction monitoring, quality control, and structural verification.
This molecule presents a complex and informative spectrum due to the presence of multiple, interacting functional groups: two carboxylic acids, a secondary amine, a substituted aromatic ring, and aliphatic C-H bonds. This guide will dissect the expected IR spectrum, explain the causality behind the peak characteristics, and compare the utility of IR with other common analytical methods for this specific compound.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To ensure spectral accuracy and reproducibility, a standardized protocol is essential. The following describes a common method using Attenuated Total Reflectance (ATR), a modern technique that requires minimal sample preparation.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Diamond or Germanium ATR Crystal Accessory
Procedure:
-
Background Scan: With the ATR crystal clean and free of any sample, perform a background scan. This captures the ambient spectrum (e.g., CO₂, water vapor) which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (typically 1-2 mg) of the solid 2-[(Carboxymethyl)amino]-5-methylbenzoic acid powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Consistent pressure is key to achieving a high-quality, reproducible spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe before the next measurement.
Spectral Analysis and Peak Assignments
The IR spectrum of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid is best interpreted by dissecting it into key regions corresponding to specific functional group vibrations.
The High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹): O-H, N-H, and C-H Stretching Vibrations
This region is dominated by the stretching vibrations of bonds involving hydrogen.
-
O-H Stretch (Carboxylic Acid): The most prominent feature is an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[1][2][3] This breadth is a hallmark of the hydrogen-bonded dimers formed between carboxylic acid groups.[2] The extensive network of intermolecular hydrogen bonds creates a continuum of O-H bond strengths, leading to the absorption of a wide range of frequencies. This broad signal will often obscure other peaks within its range.
-
N-H Stretch (Secondary Amine): A single, medium-to-weak intensity peak is expected between 3350 cm⁻¹ and 3310 cm⁻¹ .[4][5][6] This peak will appear as a sharper, distinct feature superimposed on the leading edge of the broad O-H band. Its presence is a clear indicator of the secondary amine (R₂NH) functional group.[4][6]
-
Aromatic C-H Stretch: Weak to medium, sharp peaks are anticipated just above 3000 cm⁻¹, typically in the 3100 cm⁻¹ to 3000 cm⁻¹ range.[7][8][9] These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, as in the benzene ring.
-
Aliphatic C-H Stretch: Sharp peaks corresponding to the methyl (-CH₃) and methylene (-CH₂-) groups will appear just below 3000 cm⁻¹, generally in the 2960 cm⁻¹ to 2850 cm⁻¹ range. These are often visible as small, sharp features emerging from within the broad O-H absorption.
The Carbonyl and Double Bond Region (1800 cm⁻¹ - 1500 cm⁻¹): C=O and C=C Vibrations
This region is critical for identifying carbonyl and aromatic structures.
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is expected between 1760 cm⁻¹ and 1690 cm⁻¹ .[2][10] Given the high likelihood of hydrogen-bonded dimerization in the solid state, this peak will likely appear at the lower end of the range, centered around 1710 cm⁻¹ .[10] The presence of two carboxylic acid groups may lead to a slightly broadened or asymmetric carbonyl peak.
-
N-H Bend (Secondary Amine): In some cases, a medium intensity N-H bending vibration can be observed between 1650 cm⁻¹ and 1580 cm⁻¹ , though it is not always prominent for secondary amines.[4]
-
Aromatic C=C Stretches: The benzene ring gives rise to several medium-intensity bands in the 1600 cm⁻¹ to 1450 cm⁻¹ region due to in-ring carbon-carbon stretching vibrations.[8][11] Expect characteristic peaks around 1600 cm⁻¹ and 1500 cm⁻¹.
The Fingerprint Region (Below 1500 cm⁻¹): Complex Vibrations
This region contains a multitude of complex bending and stretching vibrations that are unique to the overall molecular structure.
-
C-O Stretch and O-H Bend (Carboxylic Acid): A medium-intensity C-O stretching band is found between 1320 cm⁻¹ and 1210 cm⁻¹ .[2] Additionally, an O-H in-plane bending vibration contributes to absorption in the 1440 cm⁻¹ to 1395 cm⁻¹ range. A broad O-H out-of-plane bend is also characteristic, appearing near 950-910 cm⁻¹ .[2]
-
C-N Stretch: The stretching of the C-N bonds will produce signals in this region. The aromatic C-N stretch is typically stronger and occurs at a higher frequency (1335-1250 cm⁻¹ ) than the aliphatic C-N stretch (1250–1020 cm⁻¹ ).[4]
-
Aromatic C-H Out-of-Plane (OOP) Bending: Strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ are caused by the out-of-plane bending of aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring.[7]
Data Summary: Predicted IR Peak Assignments
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3350 - 3310 | Secondary Amine | N-H Stretch | Medium, Sharp |
| 3300 - 2500 | Carboxylic Acid | O-H Stretch (H-bonded) | Strong, Very Broad |
| 3100 - 3000 | Aromatic Ring | C-H Stretch | Medium to Weak, Sharp |
| 2960 - 2850 | Alkyl (CH₂, CH₃) | C-H Stretch | Medium to Weak, Sharp |
| 1760 - 1690 | Carboxylic Acid | C=O Stretch | Very Strong, Sharp |
| 1600 - 1450 | Aromatic Ring | C=C In-Ring Stretch | Medium, Multiple Bands |
| 1440 - 1395 | Carboxylic Acid | O-H In-Plane Bend | Medium |
| 1335 - 1210 | C-N & C-O | C-N and C-O Stretches | Medium to Strong |
| 950 - 910 | Carboxylic Acid | O-H Out-of-Plane Bend | Medium, Broad |
| 900 - 675 | Aromatic Ring | C-H Out-of-Plane Bend | Strong |
Visualization of Key Vibrational Modes
The following diagram illustrates the relationship between the primary functional groups of the molecule and their characteristic IR vibrational frequencies.
Caption: Key functional groups and their associated IR vibrational frequencies.
Comparison with Alternative Analytical Techniques
While IR spectroscopy excels at functional group identification, a comprehensive structural elucidation often requires complementary methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the carbon-hydrogen framework, connectivity, and the chemical environment of each atom. It would confirm the substitution pattern on the aromatic ring and distinguish between the two non-equivalent carboxylic acid groups, information that IR can only hint at.
-
Mass Spectrometry (MS): MS would determine the precise molecular weight and provide fragmentation patterns that can be used to piece together the molecular structure, confirming the overall formula and identifying stable substructures.
In practice, these techniques are used in concert. IR provides the initial, rapid confirmation of functional groups, while NMR and MS are used to assemble the complete, unambiguous molecular architecture.
Conclusion
The infrared spectrum of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid is rich with information, offering clear, distinguishable peaks for each of its core functional groups. The hallmark features include the exceptionally broad O-H stretch of the hydrogen-bonded carboxylic acids, the sharp N-H stretch of the secondary amine, a very strong carbonyl absorption, and characteristic aromatic C=C and C-H vibrations. By understanding the expected positions and characteristics of these peaks, researchers can confidently verify the identity and purity of this compound, making IR spectroscopy a powerful and efficient tool in the drug development and chemical synthesis workflow.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]
-
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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- 2. orgchemboulder.com [orgchemboulder.com]
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- 5. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 11. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Differentiating 2-[(Carboxymethyl)amino]-5-methylbenzoic Acid from its Structural Isomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of a target molecule against its structural isomers is a cornerstone of ensuring product quality, efficacy, and safety. Positional isomers, despite having the same molecular formula, can exhibit vastly different physicochemical, pharmacological, and toxicological profiles. This guide provides an in-depth, technically-grounded comparison of analytical methodologies to definitively distinguish 2-[(Carboxymethyl)amino]-5-methylbenzoic acid from its key structural isomers. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.
The Isomeric Challenge: Defining the Targets
The primary molecule of interest is 2-[(Carboxymethyl)amino]-5-methylbenzoic acid. However, during synthesis, several structural isomers can arise as impurities. The most probable of these involve the rearrangement of the substituents on the aromatic ring. For the purpose of this guide, we will focus on differentiating our target compound from three plausible and challenging isomers:
-
Target Compound: 2-[(Carboxymethyl)amino]-5-methylbenzoic acid
-
Isomer A: 3-[(Carboxymethyl)amino]-5-methylbenzoic acid
-
Isomer B: 2-[(Carboxymethyl)amino]-4-methylbenzoic acid
-
Isomer C: 4-[(Carboxymethyl)amino]-2-methylbenzoic acid
The subtle differences in the electronic and steric environments conferred by these substitution patterns form the basis of their analytical differentiation.
The Analytical Workflow: A Strategy for Unambiguous Identification
A multi-technique approach is essential for irrefutable isomer identification. The strategy begins with chromatographic separation, followed by spectroscopic characterization for definitive structural elucidation. This workflow ensures that each component of a mixture is first isolated and then identified.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for separating positional isomers due to its high resolution and the variety of available stationary phase chemistries.[1] For aminobenzoic acid derivatives, which possess both acidic (carboxyl) and basic (amino) functionalities, mixed-mode chromatography offers superior selectivity compared to standard reversed-phase columns.[1][2][3]
Causality of Separation:
Mixed-mode columns, such as those with reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) characteristics, exploit subtle differences in the isomers' hydrophobicity and pKa values.[2][4] The position of the electron-donating methyl group and the electron-withdrawing carboxyl groups alters the electron density of the amino group and the aromatic ring, which in turn affects their interaction with the stationary phase. This results in differential retention times, allowing for their separation.[5]
Experimental Protocol: Mixed-Mode HPLC
This protocol provides a robust starting point for method development.
-
Instrumentation & Column:
-
HPLC system with UV detector.
-
Column: Mixed-Mode Cation-Exchange/Reversed-Phase Column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).[2]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 0.1% formic acid (or phosphoric acid for non-MS applications).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Rationale: The acidic modifier suppresses the ionization of the carboxylic acid groups, promoting retention by the reversed-phase mechanism, while also facilitating the necessary ionic interactions for the cation-exchange mechanism.[4][5]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% to 40% Mobile Phase B over 20 minutes.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the sample mixture in 10 mL of a 50:50 water:acetonitrile solution to create a 100 µg/mL stock.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Record the retention times (Rt) for each separated peak. While the exact elution order will depend on the specific column and conditions, distinct Rt values are expected for each isomer.
-
Spectroscopic Identification I: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the most powerful tool for distinguishing regioisomers, as the substitution pattern on the aromatic ring creates a unique and predictable "fingerprint" in the ¹H and ¹³C NMR spectra.[6][7] The key lies in analyzing the chemical shifts and, most importantly, the spin-spin coupling patterns of the aromatic protons.[8]
Causality of Differentiation:
The number of non-equivalent protons on the benzene ring and the coupling constants between them are dictated by their relative positions (ortho, meta, para).
-
Ortho coupling (³J): Typically large (7-10 Hz).
-
Meta coupling (⁴J): Smaller (2-3 Hz).
-
Para coupling (⁵J): Very small or negligible (0-1 Hz).
This allows for the direct determination of the substitution pattern.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of each isolated isomer (from HPLC) or the pure standard in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
For complex splitting patterns, a 2D COSY (Correlation Spectroscopy) experiment is invaluable for confirming which protons are coupled to each other.
-
Predicted Spectral Data & Interpretation
| Compound | Aromatic ¹H Signals | Predicted Splitting Pattern (Aromatic Region) | Aromatic ¹³C Signals |
| Target Compound (2,5-disubstituted) | 3 | H-3: doublet (J ≈ 8-9 Hz)H-4: doublet of doublets (J ≈ 8-9 Hz, 2-3 Hz)H-6: doublet (J ≈ 2-3 Hz) | 8 |
| Isomer A (3,5-disubstituted) | 3 | H-2: doublet (J ≈ 2-3 Hz)H-4: triplet (J ≈ 2-3 Hz)H-6: doublet (J ≈ 2-3 Hz) | 8 |
| Isomer B (2,4-disubstituted) | 3 | H-3: doublet (J ≈ 8-9 Hz)H-5: doublet of doublets (J ≈ 8-9 Hz, 2-3 Hz)H-6: doublet (J ≈ 2-3 Hz) | 8 |
| Isomer C (2,4-disubstituted) | 3 | H-3: doublet (J ≈ 2-3 Hz)H-5: doublet of doublets (J ≈ 8-9 Hz, 2-3 Hz)H-6: doublet (J ≈ 8-9 Hz) | 8 |
Spectroscopic Identification II: Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), provides molecular weight confirmation and crucial structural information through fragmentation analysis. For aromatic isomers, the fragmentation patterns can be diagnostic, especially due to neighboring group interactions known as the "ortho effect".[9]
Causality of Differentiation:
In the target compound, the (carboxymethyl)amino and benzoic acid groups are ortho to each other. This proximity can facilitate unique fragmentation pathways under ionization, such as the facile loss of a neutral molecule (e.g., H₂O) involving atoms from both substituents. This pathway is sterically impossible for the meta (Isomer A) and para isomers, leading to a different set of fragment ions.[9][10]
Experimental Protocol: LC-MS (ESI)
-
Instrumentation:
-
Couple the HPLC system described above to an Electrospray Ionization (ESI) mass spectrometer (e.g., a Quadrupole Time-of-Flight or Ion Trap).
-
-
Ionization Mode:
-
Both positive and negative ion modes should be evaluated.
-
Positive Mode: Will likely show the protonated molecule [M+H]⁺.
-
Negative Mode: Will likely show the deprotonated molecule [M-H]⁻.[11]
-
-
Data Acquisition:
-
Acquire full scan mass spectra to determine the molecular weight of the eluting peaks. The expected monoisotopic mass for C₁₀H₁₁NO₄ is 209.0688.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ or [M-H]⁻ parent ion for each separated isomer to induce fragmentation and record the resulting product ion spectra.
-
Predicted Fragmentation Patterns
| Compound | Key Diagnostic Fragmentation | Expected Key Fragments (m/z) |
| Target Compound (ortho isomer) | "Ortho effect" - potential loss of H₂O from [M+H]⁺ involving both acid groups. Cleavage of N-CH₂ bond. | [M+H]⁺: 210[M+H - H₂O]⁺: 192[M+H - COOH]⁺: 165[M+H - CH₂COOH]⁺: 151 |
| Isomers A, B, C (meta/para isomers) | Absence of significant [M+H - H₂O]⁺ peak. Fragmentation dominated by cleavage of side chains. | [M+H]⁺: 210[M+H - COOH]⁺: 165[M+H - CH₂COOH]⁺: 151 |
Logic-Based Differentiation: A Decision Pathway
The combined data from these techniques provides a clear path for identification. The following decision tree illustrates the logical process for distinguishing the target compound.
Conclusion
Differentiating 2-[(Carboxymethyl)amino]-5-methylbenzoic acid from its structural isomers is a non-trivial but achievable task that demands a systematic and multi-faceted analytical approach. While HPLC provides the initial, crucial separation, it is the detailed structural information from NMR and the diagnostic fragmentation patterns from mass spectrometry that deliver irrefutable identification. The unique ¹H NMR coupling pattern and the presence of an "ortho effect" in the mass spectrum serve as the two most definitive characteristics of the target compound. By applying the integrated workflow and understanding the chemical principles behind each technique, researchers can ensure the isomeric purity of their materials, a critical requirement for reliable scientific outcomes and the development of safe and effective pharmaceuticals.
References
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzoates.
-
Nikitin, A. N., & Tverdislov, D. E. (2018). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of mass spectrometry : JMS, 53(8), 705–716. Available from: [Link]
-
U.S. Environmental Protection Agency. (2024). Benzoic acid, 2-[(carboxymethyl)methylamino]-5-methoxy- Properties. CompTox Chemicals Dashboard. Available from: [Link]
-
Harvey, D. J. (2005). Halogeno-substituted 2-aminobenzoic acid derivatives for negative ion fragmentation studies of N-linked carbohydrates. Rapid communications in mass spectrometry : RCM, 19(3), 397–400. Available from: [Link]
-
Xia, H., Zhang, Y., Pavlov, J., & Attygalle, A. B. (2016). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. Journal of the American Society for Mass Spectrometry, 27(3), 443–451. Available from: [Link]
-
HELIX Chromatography. (2026). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available from: [Link]
- BenchChem. (2025). A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers.
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available from: [Link]
-
Pauter, M., & Niewiadomy, A. (2001). Chromatographic separations of aromatic carboxylic acids. Journal of planar chromatography--modern TLC, 14(4), 258–263. Available from: [Link]
-
PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Available from: [Link]
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]
-
Massachusetts Institute of Technology. (n.d.). APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes. MIT OpenCourseWare. Available from: [Link]
-
Doc Brown's Chemistry. (2023). Interpreting the 13C NMR spectrum of benzoic acid. Available from: [Link]
-
Doc Brown's Chemistry. (2023). 1H proton nmr spectrum of benzoic acid. Available from: [Link]
-
AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
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- 4. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmr.oxinst.com [nmr.oxinst.com]
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- 8. web.mit.edu [web.mit.edu]
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- 11. Halogeno-substituted 2-aminobenzoic acid derivatives for negative ion fragmentation studies of N-linked carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Analysis of Ligand Binding Affinity: Investigating 2-[(Carboxymethyl)amino]-5-methylbenzoic acid against Dihydrofolate Reductase
For researchers, scientists, and professionals in drug development, the precise quantification of ligand-protein interactions is a cornerstone of therapeutic innovation. This guide provides an in-depth, technical framework for the comparative analysis of the binding affinity of a novel compound, 2-[(Carboxymethyl)amino]-5-methylbenzoic acid, against the well-established therapeutic target, Dihydrofolate Reductase (DHFR). We will explore the rationale for selecting DHFR as a target for this particular ligand, introduce established comparator compounds, and provide detailed, field-proven protocols for quantifying binding affinity using state-of-the-art biophysical techniques.
The Rationale: Why Dihydrofolate Reductase?
Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism, responsible for the reduction of dihydrofolate to tetrahydrofolate.[1] Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and several amino acids, all of which are critical for DNA replication and cell proliferation.[1][2] This central role has made DHFR a prime target for therapeutic intervention, particularly in oncology and infectious diseases.[3][4]
The compound of interest, 2-[(Carboxymethyl)amino]-5-methylbenzoic acid, possesses structural motifs reminiscent of para-aminobenzoic acid (PABA), a key component of folic acid.[5] Folic acid and its derivatives are the natural substrates for the folate pathway, in which DHFR is a key enzyme.[6] The structural similarity, therefore, provides a strong rationale for investigating the potential of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid as a novel inhibitor of DHFR.
The Benchmarks: Established DHFR Inhibitors for Comparison
A robust comparative analysis requires well-characterized reference compounds. For this purpose, we have selected two widely recognized DHFR inhibitors: Methotrexate and Trimethoprim.
-
Methotrexate (MTX): A classical, high-affinity competitive inhibitor of DHFR, Methotrexate is a structural analog of folic acid and is widely used in chemotherapy and as an immunosuppressant.[1][7] It binds to the active site of DHFR with an affinity approximately 1000 times greater than its natural substrate, dihydrofolate.[1]
-
Trimethoprim: A selective inhibitor of bacterial DHFR, Trimethoprim is a cornerstone of antibacterial therapy.[8][9] Its high affinity for the bacterial enzyme over the human counterpart makes it an effective and relatively safe antibiotic.[8]
The following table summarizes the reported binding affinities of these comparators for DHFR, providing a benchmark against which to evaluate our compound of interest.
| Compound | Target Organism | Binding Affinity (Ki) | Binding Affinity (IC50) | References |
| Methotrexate | Human | 3.4 pM | ~7 nM | [10] |
| Methotrexate | E. coli | <1 nM | - | [11] |
| Trimethoprim | E. coli | ~1 nM | 11-23 fold increase in resistant strains | [12] |
| Trimethoprim | Human | 0.5 µM | - | [10] |
Quantifying the Interaction: A Trio of Biophysical Techniques
To experimentally determine the binding affinity of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid to DHFR, a multi-pronged approach using orthogonal biophysical methods is recommended. This ensures the robustness and reliability of the obtained data. We will detail the protocols for Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Energetics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the interaction between 2-[(Carboxymethyl)amino]-5-methylbenzoic acid and DHFR.
Materials:
-
Purified recombinant human DHFR
-
2-[(Carboxymethyl)amino]-5-methylbenzoic acid
-
ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)
-
ITC buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)
-
Degasser
Procedure:
-
Sample Preparation:
-
Prepare a 20-50 µM solution of DHFR in the ITC buffer.
-
Prepare a 200-500 µM solution of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid in the identical ITC buffer. The ligand concentration should be 10-20 times that of the protein.
-
Thoroughly degas both the protein and ligand solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Equilibrate the ITC instrument with the ITC buffer.
-
-
Loading the Samples:
-
Load the DHFR solution into the sample cell.
-
Load the 2-[(Carboxymethyl)amino]-5-methylbenzoic acid solution into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Initiate a series of injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds).
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events. This provides kinetic information (association rate constant, kon, and dissociation rate constant, koff) in addition to the equilibrium dissociation constant (Kd).
Experimental Protocol: Surface Plasmon Resonance (SPR)
Objective: To determine the kinetic and equilibrium binding constants for the interaction between 2-[(Carboxymethyl)amino]-5-methylbenzoic acid and DHFR.
Materials:
-
SPR instrument (e.g., Biacore T200)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
-
Purified recombinant human DHFR
-
2-[(Carboxymethyl)amino]-5-methylbenzoic acid
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the DHFR solution over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid in the running buffer.
-
Inject the different concentrations of the analyte over the immobilized DHFR surface, followed by a dissociation phase with running buffer.
-
Include a buffer-only injection as a control for baseline drift.
-
-
Data Analysis:
-
Generate sensorgrams (response units vs. time) for each analyte concentration.
-
Perform a global fit of the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kon and koff.
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).
-
Caption: Workflow for Surface Plasmon Resonance (SPR) experiment.
Fluorescence Polarization (FP): A Homogeneous Solution-Based Assay
FP measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. When a small fluorescently labeled ligand binds to a larger protein, its rotational motion is slowed, resulting in an increase in the polarization of the emitted light.
Experimental Protocol: Fluorescence Polarization (FP)
Objective: To determine the binding affinity of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid for DHFR through a competitive binding assay.
Materials:
-
Fluorescence plate reader with polarization filters
-
Black, low-volume 384-well plates
-
Purified recombinant human DHFR
-
2-[(Carboxymethyl)amino]-5-methylbenzoic acid
-
A fluorescently labeled DHFR ligand (e.g., a fluorescein-labeled methotrexate analog)
-
Assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, 0.01% Tween-20, pH 7.4)
Procedure:
-
Assay Development:
-
Determine the optimal concentration of the fluorescently labeled ligand that gives a stable and robust fluorescence polarization signal.
-
Titrate DHFR against the fixed concentration of the fluorescent ligand to determine the protein concentration that yields a significant shift in polarization.
-
-
Competitive Binding Assay:
-
In a 384-well plate, add a fixed concentration of DHFR and the fluorescently labeled ligand to each well.
-
Add a serial dilution of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid to the wells.
-
Include control wells with no competitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature to reach binding equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the change in fluorescence polarization as a function of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for Fluorescence Polarization (FP) competitive binding assay.
Synthesizing the Data: A Comparative Framework
The data obtained from these experiments will allow for a comprehensive comparison of the binding affinity of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid with the established DHFR inhibitors. The following table provides a template for summarizing the results.
| Compound | Target | Kd (ITC) | Kd (SPR) | Ki (FP) | ΔH (kcal/mol) (ITC) | -TΔS (kcal/mol) (ITC) |
| 2-[(Carboxymethyl)amino]-5-methylbenzoic acid | Human DHFR | To be determined | To be determined | To be determined | To be determined | To be determined |
| Methotrexate | Human DHFR | ~ pM range | ~ pM range | ~ pM range | Favorable | Favorable |
| Trimethoprim | Human DHFR | ~ µM range | ~ µM range | ~ µM range | Favorable | Favorable |
Conclusion
This guide provides a rigorous and scientifically sound framework for the comparative analysis of the ligand binding affinity of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid against dihydrofolate reductase. By employing a multi-faceted approach with established biophysical techniques and well-characterized comparator compounds, researchers can confidently and accurately determine the potential of this novel compound as a DHFR inhibitor. The detailed protocols and logical workflows presented herein are designed to ensure the generation of high-quality, reproducible data, which is essential for advancing drug discovery and development efforts.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Trimethoprim? Retrieved from [Link]
-
PDB-101. (n.d.). Trimethoprim. Retrieved from [Link]
- Matherly, L. H., et al. (1986). Role of the Cellular Oxidation-Reduction State in Methotrexate Binding to Dihydrofolate Reductase and Dissociation Induced by Reduced Folates. Cancer Research, 46(11), 5743-5748.
- Singh, U. S., et al. (2004). Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics. Proceedings of the National Academy of Sciences, 101(10), 3469-3474.
- Wieczorek, M., et al. (2024). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. Molecules, 29(10), 2269.
- Khan, I., et al. (2023).
- O'Connell, K. M., et al. (2016). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. ACS Infectious Diseases, 2(11), 775-785.
- Singh, U. S., et al. (2004). Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics. PNAS, 101(10), 3469-3474.
- Kumar, A., et al. (2023). Molecular docking and antimalarial evaluation of hybrid para-aminobenzoic acid 1,3,5 triazine derivatives via inhibition of Pf-DHFR. Journal of Biomolecular Structure and Dynamics, 41(10), 4165-4180.
- Xia, S., et al. (2020). Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates. Journal of the American Society for Mass Spectrometry, 31(12), 2499-2509.
- Wagner, C. R., et al. (2010). Thermodynamic and NMR analysis of inhibitor binding to dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 18(24), 8529-8537.
- Appleman, J. R., et al. (1988). Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase. Journal of Biological Chemistry, 263(21), 10304-10309.
- Czyz, M., et al. (2018). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 23(11), 2769.
- Bailey, S. W., & Ayling, J. E. (2009). The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake. Proceedings of the National Academy of Sciences, 106(36), 15424-15429.
- Iwadate, M., et al. (2009). NMR-derived folate-bound structure of dihydrofolate reductase 1 from the halophile Haloferax volcanii.
- Ozaki, S., et al. (1985). Methotrexate and folate binding to dihydrofolate reductase. Separate characterization of the pteridine and p-aminobenzoyl binding sites by resonance Raman spectroscopy. Biochemistry, 24(22), 6173-6179.
- Bock, L., et al. (1974). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Biochemical Pharmacology, 23(10), 1535-1549.
- Sira, M. S., et al. (2013). Trimethoprim Resistance of Dihydrofolate Reductase Variants from Clinical Isolates of Pneumocystis jirovecii. Antimicrobial Agents and Chemotherapy, 57(8), 3687-3694.
- Basran, J., et al. (2017). Reduction of Folate by Dihydrofolate Reductase from Thermotoga maritima. Biochemistry, 56(11), 1598-1601.
-
Wikipedia. (n.d.). Dihydrofolate reductase. Retrieved from [Link]
- Guller, U., et al. (2015). Investigation of the effects of some drugs and phenolic compounds on human dihydrofolate reductase activity. Journal of Biochemical and Molecular Toxicology, 29(3), 127-133.
- Kumar, R., et al. (2023).
- Roland, S., et al. (1979). P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. Journal of Medicinal Chemistry, 22(5), 503-508.
-
ResearchGate. (n.d.). IC50 value for different inhibitors of DHFR. Retrieved from [Link]
- Birdsall, B., et al. (1980). Interactions between inhibitors of dihydrofolate reductase. Biochemical Society Transactions, 8(3), 335-337.
- Cilibrizzi, A., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1164.
- Leyers, S., et al. (2008). A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. Bioorganic & Medicinal Chemistry Letters, 18(16), 4583-4586.
-
ResearchGate. (n.d.). Inhibition of Dihydrofolate Reductases IC50 (mM). Retrieved from [Link]
-
Bohrium. (n.d.). Pharmacology of Methotrexate in Dermatology. Retrieved from [Link]
Sources
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- 2. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
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Elemental analysis results for 2-[(Carboxymethyl)amino]-5-methylbenzoic acid verification
Comprehensive Guide to Purity Verification: Elemental Analysis vs. Orthogonal Techniques for 2-[(Carboxymethyl)amino]-5-methylbenzoic Acid
The Criticality of Absolute Purity in Drug Development
In the synthesis of anthranilic acid derivatives—such as 2-[(Carboxymethyl)amino]-5-methylbenzoic acid (C₁₀H₁₁NO₄), a vital intermediate in the development of kinase inhibitors and NSAID analogs—establishing absolute purity is a non-negotiable regulatory requirement. Relying solely on relative purity methods like HPLC-UV can lead to catastrophic downstream failures, as these methods are blind to inorganic salts, residual water, and non-chromophoric solvents.
To establish a scientifically rigorous purity profile, analytical chemists must deploy an orthogonal strategy. This guide objectively compares CHNS/O Elemental Analysis (EA) against Quantitative ¹H-NMR (qNMR) and High-Resolution Mass Spectrometry (LC-HRMS) , detailing the causality behind these techniques and providing self-validating protocols for each.
Baseline Metrics for 2-[(Carboxymethyl)amino]-5-methylbenzoic acid
Before executing any analytical workflow, the theoretical baselines of the target compound must be established. The exact mass and elemental mass fractions dictate the calibration parameters for our instruments.
-
Molecular Formula: C₁₀H₁₁NO₄
-
Exact Mass: 209.0688 Da
-
Molecular Weight: 209.20 g/mol
-
Theoretical Elemental Composition: Carbon (57.41%), Hydrogen (5.30%), Nitrogen (6.70%), Oxygen (30.59%)
The Causality of Analytical Choice: Why Elemental Analysis?
While HRMS provides unparalleled exact mass identification and qNMR offers structural quantification, Elemental Analysis (CHNS/O) remains the gold standard for determining macroscopic bulk purity[1].
The Causality: EA directly measures the absolute mass fraction of elements. If a synthesized batch of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid contains 2% trapped silica gel or sodium chloride from a neutralization step, HRMS and qNMR will likely miss it, reporting a falsely inflated "100% purity"[2]. EA, however, will show a proportional depression in the Carbon and Nitrogen mass fractions, immediately flagging the presence of inorganic mass[3].
Self-Validating Experimental Protocols
Protocol 1: CHNS/O Flash Combustion Analysis (Elemental Analysis)
-
Step 1: Micro-Weighing: Accurately weigh 1.5 to 2.0 mg of the dried sample into a combustible tin capsule using a high-precision microbalance (readability of 0.1 µg)[3].
-
Step 2: Flash Combustion: Drop the capsule into a combustion reactor maintained at >1000°C in an oxygen-enriched environment.
-
Causality: Tin is specifically chosen because its exothermic oxidation temporarily spikes the local temperature to ~1800°C. This extreme heat ensures that the refractory aromatic ring of the benzoic acid derivative is completely obliterated without leaving carbonaceous soot[4].
-
-
Step 3: Gas Separation & Detection: The resulting gases (CO₂, H₂O, N₂, SO₂) are swept by a helium carrier gas through a GC column and quantified via a Thermal Conductivity Detector (TCD)[5].
-
Self-Validation Mechanism: The system validates itself through a bracketing method. An empty tin capsule (blank) is run to baseline atmospheric interference, followed by a Certified Reference Material (CRM) such as sulfanilamide. If the CRM's experimental values deviate by >0.15% from its theoretical values, the run is automatically aborted, and the TCD is recalibrated[5].
Protocol 2: Quantitative ¹H-NMR (qNMR) with Internal Standard
-
Step 1: Sample Preparation: Co-dissolve ~10 mg of the analyte and ~5 mg of a NIST-traceable internal standard (e.g., Maleic acid) in 600 µL of DMSO-d₆.
-
Step 2: Acquisition Parameters: Acquire the ¹H-NMR spectrum using a 90° excitation pulse.
-
Causality: A long longitudinal relaxation delay (D1 ≥ 5 × T₁) must be programmed. If D1 is too short, slower-relaxing protons will remain partially saturated, leading to truncated peak integrals and artificially skewed purity calculations[2].
-
-
Self-Validation Mechanism: The protocol is internally validated by the mass balance equation. Because the NMR signal integral is directly proportional to the number of nuclei, comparing the distinct aromatic protons of the analyte against the known concentration of the internal standard provides an absolute assay (% w/w) that requires no external calibration curves[6].
Protocol 3: LC-HRMS for Trace Impurity Profiling
-
Step 1: Ionization & Separation: Inject the sample into an LC system coupled to an Orbitrap or Time-of-Flight (TOF) mass spectrometer via Electrospray Ionization (ESI).
-
Step 2: High-Resolution Acquisition: Operate the mass analyzer at a resolving power of >60,000 FWHM.
-
Causality: High resolving power is required to separate isobaric interferences. For example, distinguishing between a trace hydroxylation impurity (+15.9949 Da) and an unrelated contaminant with a similar nominal mass is impossible on standard quadrupole systems[7].
-
-
Self-Validation Mechanism: The protocol utilizes "lock-mass" calibration. The software continuously monitors a known background environmental ion (e.g., a siloxane peak from the ambient air). The mass axis is dynamically corrected in real-time against this lock-mass, ensuring the mass error remains <2 ppm despite thermal drift in the flight tube[7].
Comparative Data & Performance Matrix
Table 1: Theoretical vs. Experimental EA Results for 2-[(Carboxymethyl)amino]-5-methylbenzoic acid (Simulated data for a highly pure synthetic batch)
| Element | Theoretical Mass Fraction (%) | Acceptable Variance | Experimental Batch A (%) | Status |
| Carbon (C) | 57.41 | ± 0.30 | 57.28 | Pass |
| Hydrogen (H) | 5.30 | ± 0.30 | 5.35 | Pass |
| Nitrogen (N) | 6.70 | ± 0.30 | 6.61 | Pass |
| Oxygen (O) | 30.59 | ± 0.30 | 30.76 | Pass |
Note: A deviation greater than ±0.4% typically indicates the presence of retained solvents (e.g., EtOAc, which inflates Carbon/Hydrogen) or inorganic salts (which depress all values).
Table 2: Orthogonal Purity Verification Matrix
| Technique | Primary Function | Limit of Detection | Strengths | Limitations |
| EA (CHNS/O) | Bulk absolute purity | ~0.1% | Detects "invisible" inorganic salts, water, and non-UV active impurities. | Cannot identify specific molecular structures or trace degradants. |
| qNMR | Absolute structural assay | ~0.5% | Universal detection; direct proportionality; no response factors needed. | Lower sensitivity; requires baseline resolution of target peaks. |
| LC-HRMS | Trace impurity profiling | < 1 ppm | Exact mass identification; ultra-high sensitivity for degradants. | Qualitative for bulk purity; highly dependent on ionization efficiency. |
Orthogonal Workflow Visualization
Caption: Orthogonal workflow for absolute purity verification of synthesized compounds.
Conclusion
For complex intermediates like 2-[(Carboxymethyl)amino]-5-methylbenzoic acid, no single analytical technique provides a complete picture of chemical integrity. Elemental Analysis acts as the ultimate gatekeeper for bulk mass fraction, ensuring that the compound is free from inorganic salts and trapped solvents that evade spectroscopic detection. When EA is paired with the structural quantification of qNMR and the trace-level exact mass profiling of LC-HRMS , researchers establish a highly trustworthy, self-validating data package suitable for stringent regulatory submissions and advanced biological assays.
References
-
Elemental Analysis Techniques, RSSL. Available at: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective, National Institutes of Health (PMC). Available at:[Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation, Mettler Toledo. Available at:[Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained, ResolveMass Laboratories Inc. Available at: [Link]
-
How to Validate High-Resolution Mass Spectrometry for Nitrosamine Detection in Pharmaceuticals, Separation Science. Available at: [Link]
Sources
- 1. Elemental Analysis Techniques | Elemental Composition | RSSL [rssl.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. Elemental Analysis Techniques | Elemental Composition | RSSL [rssl.com]
- 5. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 6. resolvemass.ca [resolvemass.ca]
- 7. sepscience.com [sepscience.com]
Safety Operating Guide
2-[(Carboxymethyl)amino]-5-methylbenzoic acid proper disposal procedures
As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 2-[(Carboxymethyl)amino]-5-methylbenzoic acid requires more than just following a generic safety checklist. This compound—an N-alkylated anthranilic acid derivative featuring both a secondary amine and dual carboxylic acid moieties—presents specific physicochemical behaviors that dictate its operational handling, spill response, and waste routing.
To ensure laboratory safety, regulatory compliance, and environmental protection, the following operational blueprint provides field-proven, self-validating protocols for the proper disposal and handling of this chemical.
Physicochemical Causality & Hazard Profiling
Understanding why a chemical behaves the way it does is the foundation of laboratory safety. 2-[(Carboxymethyl)amino]-5-methylbenzoic acid exists as a crystalline solid. Because of its dual carboxylic acid groups, it can form hydrogen-bonded dimers or zwitterionic structures, making the powder highly prone to aerosolization upon mechanical agitation.
-
Inhalation & Irritation Risks: Fine powders of substituted benzoic acids easily become airborne. Inhalation of these particulates causes acute respiratory tract irritation, while direct contact can lead to severe eye damage and skin irritation[1].
-
Reactivity Profile: The acidic nature of the compound means it can react exothermically with strong bases, reducing agents, and strong oxidizers[2].
-
Thermal Decomposition: If exposed to extreme heat or fire, the compound undergoes thermal decomposition. The presence of the amine group ensures that toxic nitrogen oxides (NOx), alongside carbon monoxide (CO) and carbon dioxide (CO2), are released[3].
-
Environmental Toxicity: While some simple, naturally occurring amino acids are permitted for sanitary sewer disposal[4], aromatic amines and anthranilic acid derivatives exhibit significant aquatic toxicity and resist rapid biodegradation. Drain disposal is strictly prohibited.
Step-by-Step Waste Disposal Methodology
To maintain compliance with EPA and Resource Conservation and Recovery Act (RCRA) guidelines, this compound must be managed as hazardous chemical waste.
Step 1: Waste Segregation Categorize the material strictly as Non-Halogenated Organic Waste [5]. Ensure it is never mixed with strong oxidizers, heavy metals, or halogenated solvents, which could trigger adverse cross-reactions in the waste stream.
Step 2: Primary Containment
-
For Solid Waste: Transfer unused powder or contaminated consumables (e.g., weigh boats, filter paper) into a compatible High-Density Polyethylene (HDPE) container or a double-lined polyethylene bag[6]. HDPE is chemically inert to weak organic acids and prevents the risk of breakage associated with glass.
-
For Liquid Solutions: If the compound is dissolved in an organic solvent (e.g., DMSO, methanol), route the solution into a dedicated, chemically compatible liquid waste carboy. Do not fill past 90% capacity to allow for vapor expansion[4].
Step 3: Labeling and SAA Storage Immediately label the container with the words "HAZARDOUS WASTE" , the exact chemical name, and its primary hazard classes (Toxic/Irritant)[6]. Store the container in a designated Satellite Accumulation Area (SAA). The container must remain tightly capped at all times unless actively adding waste[6].
Step 4: Final Disposition Submit a hazardous material pickup request to your Environmental Health and Safety (EHS) department. The waste must be transported to an EPA-licensed facility for high-temperature incineration, which safely breaks down the aromatic ring and neutralizes NOx emissions.
Fig 1. Waste segregation and disposal routing for substituted benzoic acid derivatives.
Spill Response & Decontamination Protocol
Because dry sweeping aerosolizes fine active pharmaceutical ingredient (API) intermediates, spills require a wet-containment approach to mitigate inhalation exposure[2].
Step 1: Risk Assessment Determine the scale of the spill. If the spill is major (>50g) or has become airborne outside of a fume hood, evacuate the area immediately, secure the perimeter, and contact EHS[6].
Step 2: PPE Donning For minor spills (<50g), don appropriate Personal Protective Equipment (PPE): chemical-resistant nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator[3].
Step 3: Dampening & Containment Do not dry sweep. Lightly dampen the spilled powder with water or a compatible inert solvent. This binds the crystalline particulates, preventing the formation of an explosive or irritating dust cloud[3].
Step 4: Collection & Decontamination Use a disposable, non-sparking scoop to transfer the dampened material into a sealable plastic container. Once the bulk material is removed, wash the affected surface thoroughly with soap and water to remove residual acidic residue[7].
Step 5: Waste Routing Treat all cleanup materials (absorbent pads, scoops, and contaminated gloves) as hazardous waste and route them to the SAA following the solid waste protocol[5].
Fig 2. Step-by-step spill response logic minimizing inhalation exposure risks.
Quantitative Data & Waste Categorization Summary
To streamline laboratory operations, the following table summarizes the critical physicochemical data and their direct operational implications.
| Parameter | Classification / Data | Operational Implication |
| Chemical Class | Substituted Anthranilic Acid | Treat as non-halogenated organic waste; segregate from strong oxidizers and bases[2]. |
| Physical State | Solid (Crystalline Powder) | High risk of aerosolization; requires handling inside a certified chemical fume hood[3]. |
| Primary Hazards | Skin/Eye & Respiratory Irritant | Mandates strict use of safety goggles, nitrile gloves, and respiratory protection during spills[1]. |
| Thermal Decomposition | NOx, CO, CO2 | Waste must be routed to EPA-licensed facilities for high-temperature incineration[3]. |
| Aquatic Toxicity | Harmful to aquatic life | Strictly prohibits drain disposal; domestic sewage exclusion does not apply. |
References
-
Redox. (2022). Safety Data Sheet Benzoic acid Revision 5. Retrieved from [Link]
-
Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. Retrieved from[Link]
-
Cole-Parmer. Material Safety Data Sheet - Anthranilic acid, 98+%. Retrieved from [Link]
-
SCION Instruments. Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Durham Technical Community College. Benzoic acid - SAFETY DATA SHEET. Retrieved from [Link]
-
University of Hawaii System. Hazardous Material Management Program. Retrieved from[Link]
-
National Institute of Standards and Technology (NIST). SAFETY DATA SHEET. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-[(Carboxymethyl)amino]-5-methylbenzoic acid
Operational Safety and PPE Guide: Handling 2-[(Carboxymethyl)amino]-5-methylbenzoic acid
As drug development professionals and research scientists, handling functionalized intermediates requires moving beyond basic safety data sheets to understand the mechanistic reasoning behind safety protocols. 2-[(Carboxymethyl)amino]-5-methylbenzoic acid—a highly functionalized anthranilic acid derivative—presents unique handling challenges due to its zwitterionic potential and particulate nature.
This guide provides a field-proven, self-validating operational framework to ensure uncompromising safety and logistical efficiency in your laboratory.
Mechanistic Hazard Profile & Causality
To effectively protect yourself, you must understand how the molecule interacts with biological tissues and the laboratory environment.
-
Acidic/Irritant Properties: The molecule contains both a benzoic acid moiety and an N-carboxymethyl group. When this dicarboxylic acid contacts ambient moisture (such as human sweat or tear fluid), it triggers a rapid, localized drop in pH. This mechanism drives its classification as a severe eye irritant (Category 2A) and skin irritant (Category 2).
-
Particulate Aerosolization: As a dry, crystalline solid, this compound is highly susceptible to triboelectric charging (static cling). During standard weighing operations, electrostatic dispersion can generate a fine, invisible dust cloud. Inhalation of these micro-particulates acts as a direct respiratory tract irritant (STOT SE 3), necessitating strict [1].
Quantitative PPE & Safety Matrix
Do not treat Personal Protective Equipment (PPE) as a generic checklist. Each item must be selected to break a specific chain of exposure. Below is the mandatory PPE matrix, compliant with [2].
| PPE Category | Specification & Standard | Scientific Rationale & Causality |
| Eye/Face | ANSI Z87.1-Compliant Safety Goggles | Prevents micro-particulate ingress. The dicarboxylic nature causes immediate corneal damage upon contact with tear fluid. Safety glasses with side shields are insufficient for fine powders. |
| Hand Protection | Nitrile Gloves (≥ 0.11 mm thickness) | Nitrile provides excellent resistance to organic acids. Double-gloving is mandated during solvent-based dissolution (e.g., in DMSO/DMF) to prevent rapid breakthrough. |
| Body Protection | 100% Cotton or Flame-Resistant Lab Coat | Prevents electrostatic buildup (unlike synthetic blends), drastically reducing the risk of charged powder clinging to the researcher's body. |
| Respiratory | N95/P100 Particulate Respirator | Required only if engineering controls fail, or during bulk transfer outside a fume hood, to prevent inhalation of irritating organic dust. |
Standard Operating Procedure (SOP): Handling & Transfer
Every protocol in your lab should be a self-validating system —meaning the procedure inherently proves it is working safely before you are exposed to risk.
Phase 1: Pre-Operational Setup
-
Validate Engineering Controls: Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).
-
Self-Validation Step: Do not rely solely on digital monitors. Tape a 1-inch strip of a Kimwipe to the bottom of the sash. A steady inward pull visually validates directional airflow before you unseal the chemical container.
-
-
Static Mitigation: Place an anti-static bar (ionizer) near the analytical balance.
-
Causality: Anthranilic acid derivatives frequently exhibit static cling, leading to inaccurate weighing and increased aerosolization risk.
-
-
Don PPE: Inspect nitrile gloves for micro-tears by trapping air and squeezing. Don safety goggles and fully button the cotton lab coat.
Phase 2: Active Handling
-
Container Acclimation: Allow the sealed container of 2-[(Carboxymethyl)amino]-5-methylbenzoic acid to reach room temperature before opening. This prevents internal condensation, which causes the powder to cake and undergo hydrolytic degradation.
-
Weighing Protocol: Use a grounded, stainless-steel spatula. Never use plastic spatulas, which exacerbate static charge and cause the powder to "jump."
-
Solvent Addition: If dissolving the compound for assay preparation, add the solvent slowly down the side of the vessel to minimize exothermic solvation effects and prevent aerosolizing the dry powder beneath it.
Spill Response & Waste Management Plan
In the event of a spill, standard sweeping will aerosolize the hazard. Follow this targeted logistical plan:
-
Immediate Containment: If a spill occurs outside the fume hood, immediately don an N95 respirator.
-
Suppression: Do NOT dry sweep. Lightly mist a heavy-duty absorbent pad with distilled water and gently lay it over the powder to suppress dust generation.
-
Neutralization: Wipe the affected surface with a mild aqueous base (1% w/v Sodium Bicarbonate,
) to neutralize residual organic acid, followed by a distilled water wipe. -
Disposal: Collect all contaminated pads, weigh boats, and PPE into a high-density polyethylene (HDPE) container. Label strictly as "Hazardous Solid Waste: Substituted Anthranilic Acid Derivative" and store in a secondary containment tray until Environmental Health and Safety (EHS) pickup.
Process Visualization
Figure 1: Safety and PPE workflow for handling functionalized anthranilic acid derivatives.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).[Link]
-
Personal Protective Equipment - Overview. Occupational Safety and Health Administration (OSHA).[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
